Dibromomalononitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 524674. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dibromopropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br2N2/c4-3(5,1-6)2-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNYYTDCIRGSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172202 | |
| Record name | Dibromomalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-23-0 | |
| Record name | 2,2-Dibromopropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibromomalononitrile | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromomalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524674 | |
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| Record name | Dibromomalononitrile | |
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| Record name | Dibromomalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.954 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOMALONONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP7LTT03Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Dibromomalononitrile
Introduction: Dibromomalononitrile (C₃Br₂N₂) is a halogenated organic compound of significant interest in synthetic chemistry. Its reactive nature, stemming from the two bromine atoms and two nitrile groups attached to a central carbon, makes it a valuable intermediate and building block for the synthesis of various complex molecules, including pharmaceuticals and specialty chemicals. This guide provides a comprehensive overview of the primary synthesis route for this compound, detailed experimental protocols, and relevant quantitative data tailored for researchers and professionals in chemical and drug development.
Core Synthesis Route: Direct Bromination of Malononitrile
The most established and widely cited method for preparing this compound is through the direct bromination of malononitrile. This reaction is typically performed in an aqueous medium where bromine is added to a cooled suspension of malononitrile. The reaction proceeds via the substitution of the acidic methylene protons of malononitrile with bromine atoms.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1] This method details the formation of a stable this compound-potassium bromide complex, which is often the isolated product.
Materials:
-
Malononitrile
-
Potassium Bromide (KBr)
-
Liquid Bromine (Br₂)
-
Water (H₂O)
-
Phosphorus Pentoxide (P₄O₁₀) for desiccation
Equipment:
-
Three-necked flask (2 L)
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel
-
Vacuum desiccator
Procedure:
-
Preparation of Reaction Mixture: In a 2-liter three-necked flask, combine 900 mL of cold water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 moles) of potassium bromide.[1]
-
Cooling: Place the flask in an ice-water bath and begin stirring. Cool the mixture until the internal temperature drops to 5–10°C. Solid material may crystallize at this stage.[1]
-
Addition of Bromine: While maintaining the temperature at 5–10°C, add 488 g (3.05 moles) of bromine dropwise from the dropping funnel over a period of 2.5 hours.[1] Caution: This step should be performed in a well-ventilated fume hood as bromine is corrosive and toxic.
-
Reaction Completion: After the bromine addition is complete, continue to stir the mixture for an additional 2 hours, ensuring the temperature remains between 5–10°C.[1]
-
Isolation of Product: Collect the precipitated solid complex by filtration using a Büchner funnel.[1]
-
Washing: Wash the collected product with 150 mL of ice-cold water.[1]
-
Drying: Suction the product as dry as possible on the funnel for approximately 1 hour. Subsequently, dry the grainy, light-yellow product to a constant weight in a vacuum desiccator over phosphorus pentoxide.[1]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis of the this compound-potassium bromide complex as described in the protocol.
| Parameter | Value | Moles | Notes |
| Reactants | |||
| Malononitrile | 99 g | 1.5 mol | Starting material.[1] |
| Bromine | 488 g (158 mL) | 3.05 mol | Brominating agent.[1] |
| Potassium Bromide | 75 g | 0.63 mol | Forms a stable complex with the product.[1] |
| Solvent | |||
| Water | 900 mL | - | Reaction medium.[1] |
| Reaction Conditions | |||
| Temperature | 5–10°C | - | Maintained throughout addition and stirring.[1] |
| Bromine Addition Time | 2.5 hours | - | Slow, dropwise addition is crucial.[1] |
| Post-addition Stirring | 2 hours | - | To ensure the reaction goes to completion.[1] |
| Product & Yield | |||
| Product Form | This compound-KBr Complex | - | Light-yellow, grainy solid.[1] |
| Yield | 324–340 g | - | Corresponds to an 85–89% yield.[1] |
Safety and Handling
-
Malononitrile: This compound is toxic.[2][3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine: Bromine is highly corrosive, toxic, and causes severe burns. All operations involving bromine must be conducted in a certified chemical fume hood.[1]
-
Cyanide Hazard: Although not explicitly stated for this compound, related compounds like tetracyanoethylene can release hydrogen cyanide in the presence of moisture.[1] It is prudent to handle the product in a well-ventilated area and avoid contact with skin.
References
"physical and chemical properties of Dibromomalononitrile"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomalononitrile, a halogenated nitrile compound, has garnered significant interest within the scientific community for its versatile chemical reactivity and potential applications in various fields, including organic synthesis and as a biocide. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, with a focus on aspects relevant to drug development.
Physical and Chemical Properties
This compound is a compound with the chemical formula C₃Br₂N₂. A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.
| Identifier | Value |
| IUPAC Name | Dibromopropanedinitrile |
| CAS Number | 1885-23-0[1] |
| Molecular Formula | C₃Br₂N₂ |
| Molecular Weight | 223.85 g/mol |
| Canonical SMILES | C(#N)C(Br)(Br)C#N |
| InChI | InChI=1S/C3Br2N2/c4-3(5,1-6)2-7 |
| Property | Value | Notes |
| Density | 2.5 ± 0.1 g/cm³ | Predicted value |
| Boiling Point | 114.8 ± 35.0 °C at 760 mmHg | Predicted value |
| Flash Point | 23.3 ± 25.9 °C | Predicted value |
| Vapor Pressure | 19.5 ± 0.2 mmHg at 25°C | Predicted value |
| Refractive Index | 1.600 | Predicted value |
| LogP | 2.73 | Predicted value |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the direct bromination of malononitrile.
Experimental Protocol: Synthesis from Malononitrile and Bromine
This protocol is adapted from established procedures for the bromination of active methylene compounds.
Materials:
-
Malononitrile
-
Liquid Bromine
-
Water
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a reaction vessel equipped with a stirrer, dissolve malononitrile in water.
-
Cool the solution in an ice bath to a temperature between 0 and 5 °C.
-
While maintaining the low temperature and stirring vigorously, slowly add liquid bromine dropwise to the reaction mixture. The addition should be controlled to prevent a rapid increase in temperature.
-
After the complete addition of bromine, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
The solid product, this compound, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to obtain the final this compound.
Chemical Reactivity
This compound is a highly reactive compound due to the presence of two electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles.
Reactions with Nucleophiles
This compound readily reacts with a variety of nucleophiles, leading to the displacement of one or both bromide ions. These reactions are valuable for the synthesis of a wide range of substituted malononitriles and heterocyclic compounds.
General Reaction Scheme with Nucleophiles:
-
Reaction with Thiols: The reaction with thiols or thiolates can lead to the formation of thioether derivatives. These reactions are often rapid and can be carried out under mild conditions.
-
Reaction with Amines: Primary and secondary amines can displace the bromide ions to form aminomalononitriles.
-
Reaction with Azides: The reaction with sodium azide can be used to introduce the azido group, which is a versatile functional group for further transformations, such as cycloadditions or reductions.
Cycloaddition Reactions
This compound can participate in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, its reaction with nitrones has been reported, leading to the formation of five-membered heterocyclic rings.
Precursor for Heterocyclic Synthesis
The high reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. By reacting with dinucleophilic reagents, it can be used to construct different ring systems.
Biological Activity and Relevance to Drug Development
This compound is known to possess potent antimicrobial properties and has been utilized as a biocide. Its mechanism of action is believed to involve multiple targets within microbial cells.
Antimicrobial Mechanism of Action
The antimicrobial activity of this compound is likely attributed to its high electrophilicity, allowing it to react with biological nucleophiles such as the thiol groups of cysteine residues in proteins and enzymes.
Potential Mechanisms:
-
Enzyme Inhibition: By reacting with cysteine residues in the active sites of essential enzymes, this compound can act as an irreversible inhibitor, leading to the disruption of critical metabolic pathways.[2][3][4] This covalent modification would permanently inactivate the enzyme.
-
Disruption of Bacterial Cell Membranes: While not definitively established for this compound itself, other small antimicrobial molecules are known to disrupt the integrity of bacterial cell membranes.[5] The lipophilic nature of this compound may facilitate its interaction with the lipid bilayer, leading to membrane permeabilization and cell death.
-
General Reactivity with Cellular Nucleophiles: The compound can also react with other important biomolecules containing nucleophilic groups, such as glutathione, leading to oxidative stress and general cellular damage.
Considerations for Drug Development
The high reactivity of this compound, while responsible for its potent biological activity, also presents challenges for its direct use as a therapeutic agent due to potential off-target effects and toxicity. However, its scaffold can serve as a starting point for the design of more selective covalent inhibitors. By modifying the structure to tune its reactivity and introduce moieties that direct it to specific protein targets, it may be possible to develop novel drug candidates.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, oxidizing agents, and reducing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Thermal Decomposition: Upon heating, this compound may decompose to release toxic fumes, including hydrogen bromide and nitrogen oxides.
Conclusion
This compound is a versatile and highly reactive compound with significant potential in organic synthesis and as a biologically active agent. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive building block for the creation of complex molecules. For drug development professionals, understanding its reactivity and potential mechanisms of action can inspire the design of novel covalent inhibitors. However, its inherent reactivity necessitates careful handling and a thorough understanding of its safety profile. Further research into its specific biological targets and signaling pathway interactions will be crucial for realizing its full potential in medicinal chemistry.
References
- 1. Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of DNA topoisomerases by microbial inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of lipid bilayer perturbation by bactericidal membrane-active small molecules - Publications of the IAS Fellows [repository.ias.ac.in]
A Technical Guide to Dibromomalononitrile (CAS 1885-23-0): Synthesis, Reactivity, and Applications for Researchers
Introduction
Dibromomalononitrile, identified by the CAS number 1885-23-0, is a highly reactive organobromine compound. Structurally, it is a geminal dihalide derivative of malononitrile. While not widely known for direct biological activity, its significance in organic chemistry lies in its role as a versatile synthetic intermediate and a precursor for complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, key reactions, and safety protocols, tailored for researchers, chemists, and professionals in drug development who may utilize it as a chemical building block.
Chemical and Physical Properties
This compound is a compound whose utility is defined by its physical and chemical characteristics. The quantitative data available for this substance are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1885-23-0 | [1][2] |
| Molecular Formula | C₃Br₂N₂ | [1][2] |
| Molecular Weight | 223.854 g/mol | [1][2] |
| Synonyms | 2,2-Dibromomalononitrile, Propanedinitrile, dibromo- | [1][3] |
| Density | 2.5 ± 0.1 g/cm³ | [2] |
| Boiling Point | 43-45 °C @ 4 Torr114.8 ± 35.0 °C @ 760 mmHg | [2][3] |
| Melting Point | 3 °C | [3] |
| Flash Point | 23.3 ± 25.9 °C | [2] |
| Canonical SMILES | C(#N)C(C#N)(Br)Br | [1] |
| InChIKey | LUNYYTDCIRGSDM-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the direct bromination of malononitrile in an aqueous solution. The product is often isolated as a more stable complex with potassium bromide.
The synthesis is a straightforward electrophilic substitution on the activated methylene carbon of malononitrile.
Caption: Workflow for the synthesis of the this compound-KBr complex.
This protocol is adapted from established procedures for the synthesis of the compound.
Caution: This procedure involves bromine, a hazardous and corrosive substance. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Apparatus:
-
A 2-liter three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Büchner funnel for filtration
-
-
Reagents:
-
Malononitrile: 99 g (1.5 moles)
-
Potassium Bromide (KBr): 75 g (0.63 moles)
-
Bromine (Br₂): 488 g (3.05 moles)
-
Cold Water: 900 ml for reaction, 150 ml for washing
-
-
Procedure:
-
Equip the three-necked flask with the stirrer, dropping funnel, and thermometer.
-
Add 900 ml of cold water, 99 g of malononitrile, and 75 g of potassium bromide to the flask.
-
Place the flask in an ice-water bath and begin stirring.
-
Once the temperature of the mixture drops to 5–10 °C, begin the dropwise addition of 488 g of bromine from the dropping funnel. This addition should be controlled over a period of approximately 2.5 hours to maintain the reaction temperature.
-
After the bromine addition is complete, continue stirring the mixture for an additional 2 hours, ensuring the temperature remains between 5–10 °C.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 150 ml of ice-cold water.
-
Dry the product as thoroughly as possible on the funnel by suction.
-
For final drying, transfer the grainy product to a vacuum desiccator containing a suitable desiccant (e.g., phosphorus pentoxide) until a constant weight is achieved. The expected yield of the light-yellow product is in the range of 85–89%.
-
Chemical Reactivity and Applications
This compound's primary value is as a reactive intermediate for synthesizing other important chemical compounds, particularly those with cyano groups.
The two geminal bromine atoms are excellent leaving groups, and the electron-withdrawing nitrile groups make the central carbon highly electrophilic, facilitating a range of reactions. Its most notable application is in the synthesis of tetracyanoethylene (TCNE), a powerful electron acceptor used in charge-transfer complex studies.
Caption: Key synthetic pathways starting from this compound.
This compound (as its KBr complex) can be converted to TCNE via a copper-promoted coupling reaction.[4]
-
Apparatus:
-
A 2-liter three-necked flask
-
Sealed mechanical stirrer
-
Reflux condenser
-
-
Reagents:
-
This compound-potassium bromide complex: 254 g (approx. 0.25 moles of the complex)
-
Dry Benzene: 1 liter
-
Precipitated Copper Powder: 100 g (1.57 g-atoms)
-
-
Procedure:
-
Place 254 g of the this compound-KBr complex and 1 liter of dry benzene into the flask.
-
Start the stirrer and add 100 g of copper powder.
-
Heat the mixture to reflux with constant, vigorous stirring for 10–16 hours. The benzene solution will turn a progressively deeper yellow.
-
At the end of the reaction, filter the hot mixture by gravity to remove copper salts and unreacted copper.
-
The TCNE can then be isolated from the benzene filtrate by concentration and crystallization.
-
Relevance in Drug Development and Research
Current literature does not indicate that this compound itself possesses significant, well-characterized biological activity or is used as a direct therapeutic agent. Its primary role in the context of drug discovery and development is that of a specialized chemical building block.[5][6] Companies involved in synthesizing pharmaceutical intermediates list it as part of their portfolio, underscoring its utility in constructing more complex molecular architectures.[6]
Researchers can leverage its reactivity to introduce a dicyanomethyl group or to construct novel heterocyclic systems and other complex scaffolds that may be screened for biological activity. Therefore, its contribution is indirect, serving as a starting material in the synthesis of novel chemical entities for early-stage discovery research.[5]
Safety and Handling
This compound is a hazardous chemical and must be handled with care. The following information is based on available Safety Data Sheets (SDS).
Table 2: GHS Hazard and Precautionary Information
| Category | Statement |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water. |
-
Handling: Work should be conducted in a well-ventilated fume hood. Avoid generating dust. Do not inhale the substance or allow it to come into contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CAS#:1885-23-0 | Chemsrc [chemsrc.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. 2,2-DIBROMO-MALONONITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
The Electrophilic Heart of a Versatile Reagent: An In-depth Technical Guide to the Reactivity of Dibromomalononitrile
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Dibromomalononitrile, a geminal dihalonitrile, stands as a potent and versatile electrophilic building block in modern organic synthesis. Its unique structural feature, a carbon atom substituted with two bromine atoms and two cyano groups, renders it highly susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, with a particular focus on its reactions with nucleophiles and its utility in the synthesis of diverse heterocyclic systems of medicinal interest. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
Introduction
The malononitrile scaffold is a cornerstone in the construction of a wide array of organic molecules, particularly nitrogen-containing heterocycles that form the backbone of many pharmaceutical agents. The introduction of two bromine atoms onto the central carbon atom of malononitrile dramatically enhances its electrophilicity, making this compound a highly reactive and valuable reagent. The two cyano groups act as powerful electron-withdrawing groups, polarizing the C-Br bonds and making the central carbon atom an excellent target for nucleophilic attack. This heightened reactivity opens doors to a plethora of synthetic possibilities, enabling the construction of complex molecular architectures from simple precursors. This guide will delve into the core aspects of this compound's reactivity, providing the necessary technical details for its effective utilization in the laboratory.
Physicochemical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective handling in a laboratory setting. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1885-23-0 |
| Molecular Formula | C₃Br₂N₂ |
| Molecular Weight | 223.85 g/mol |
| Appearance | Not specified in search results |
| Melting Point | Not specified in search results |
| Boiling Point | 114.8 ± 35.0 °C at 760 mmHg[1] |
| Density | 2.5 ± 0.1 g/cm³[1] |
| Flash Point | 23.3 ± 25.9 °C[1] |
| Solubility | Information not available in search results |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: As this compound contains no hydrogen atoms, it will not exhibit a ¹H NMR spectrum. However, the ¹H NMR of its reaction products will be critical for structural elucidation.
-
¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show two signals: one for the quaternary carbon atom bonded to the bromine and cyano groups, and one for the carbon atoms of the cyano groups. The chemical shift of the quaternary carbon is expected to be significantly downfield due to the deshielding effects of the electronegative bromine and nitrogen atoms. The nitrile carbons typically appear in the range of 110-125 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to be characterized by a strong absorption band corresponding to the C≡N stretching vibration, typically found in the region of 2260-2240 cm⁻¹. The C-Br stretching vibrations are expected to appear in the fingerprint region, generally below 800 cm⁻¹.
Reactivity and Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom. This allows for a range of reactions, primarily with nucleophiles, leading to the formation of various functionalized and heterocyclic compounds.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions where one or both bromine atoms are displaced by a nucleophile. The reaction's outcome can often be controlled by stoichiometry and reaction conditions.
The reaction of this compound with primary and secondary amines, as well as anilines, is a facile process leading to the formation of aminomalononitrile derivatives. The high reactivity of this compound allows these reactions to proceed under mild conditions.
Caption: Proposed pathway for the synthesis of a bis-tetrazole from this compound.
Synthesis of Thiazoles and other Heterocycles
This compound is a valuable precursor for the synthesis of a variety of other heterocyclic systems, including thiazoles and pyrazoles. These heterocycles are frequently found in compounds with antimicrobial and other biological activities.
The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. By analogy, this compound, with its two electrophilic centers, can react with thiourea to potentially form aminothiazole derivatives.
Experimental Protocol: General Hantzsch Thiazole Synthesis
-
Materials: α-Halocarbonyl compound (or equivalent), thiourea (or substituted thioamide), and a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the α-halocarbonyl compound and thiourea in the solvent.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the thiazole product.
-
Isolate the product by filtration, wash, and dry.
-
Purify by recrystallization if necessary.
-
Hantzsch-type Thiazole Synthesis Pathway
Caption: Plausible reaction pathway for the synthesis of a thiazole derivative.
Applications in Drug Development
The ability of this compound to serve as a scaffold for the synthesis of diverse heterocyclic compounds makes it a valuable tool in drug discovery and development. Many of the heterocyclic cores that can be accessed using this reagent, such as pyrazoles, thiazoles, and tetrazoles, are known to exhibit a wide range of biological activities.
-
Antimicrobial Agents: Thiazole and pyrazole derivatives have been extensively studied for their antibacterial and antifungal properties. The synthesis of novel derivatives using this compound could lead to the discovery of new antimicrobial agents with improved efficacy or novel mechanisms of action.
-
Antiviral and Anticancer Agents: Nitrogen-containing heterocycles are prevalent in antiviral and anticancer drugs. The structural diversity that can be achieved through the reactions of this compound provides a platform for the generation of compound libraries for screening against various viral and cancer targets.
While direct involvement of this compound in specific signaling pathways is not yet established, its role as a versatile building block for generating libraries of potentially bioactive compounds is of significant interest to medicinal chemists.
Conclusion
This compound is a highly reactive and versatile reagent with significant potential in organic synthesis and medicinal chemistry. Its electrophilic nature, driven by the presence of two bromine atoms and two cyano groups, allows for a wide range of reactions, particularly with nucleophiles, leading to the formation of diverse and complex molecular structures. The ability to efficiently construct heterocyclic scaffolds, which are central to many pharmaceuticals, underscores the importance of this compound as a valuable tool for drug discovery and development professionals. Further exploration of its reactivity is likely to uncover new synthetic methodologies and lead to the discovery of novel bioactive compounds.
References
Technical Guide: 2,2-Dibromo-3-nitrilopropionamide (DBNPA)
Disclaimer: This technical guide provides information on 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a widely used industrial biocide. Initial searches for "2,2-dibromopropanedinitrile" did not yield a distinct chemical profile, suggesting the query may refer to the closely related and commercially significant compound, DBNPA. All subsequent information pertains to DBNPA.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of DBNPA's chemical synonyms, physicochemical properties, mechanism of action, and a representative experimental protocol.
Chemical Synonyms and Identifiers
2,2-Dibromo-3-nitrilopropionamide is a fast-acting, non-oxidizing biocide effective against a broad spectrum of microorganisms.[1] It is known by several synonyms, which are crucial for comprehensive literature and database searches.
| Identifier Type | Value |
| IUPAC Name | 2,2-Dibromo-2-cyanoacetamide |
| CAS Number | 10222-01-2 |
| Common Synonyms | DBNPA, 2,2-Dibromo-2-cyanoacetamide, Dibromocyanoacetamide, 2,2-Dibromo-2-carbamoylacetonitrile |
| EC Number | 233-539-7 |
| UNII | 7N51QGL6MJ |
Physicochemical and Toxicological Properties
DBNPA is typically a white to off-white crystalline solid with a mild antiseptic odor.[1][2] Its utility as a biocide is intrinsically linked to its chemical reactivity and physical characteristics.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₂Br₂N₂O | [3] |
| Molar Mass | 241.87 g/mol | [1] |
| Melting Point | 122-126 °C | [1][4] |
| Solubility in Water | 1.5 g/100 mL (15,000 mg/L) | [4] |
| Vapor Pressure | 0.0009 mmHg | [4] |
| log Kow (Octanol-Water Partition Coefficient) | 0.80 at pH 7 | [4] |
| LD50 (Oral, Rat) | >2,000 mg/kg | [5] |
| LC50 (Fish, 96h) | 1.8 - 3.3 mg/kg | [5] |
Mechanism of Action as a Biocide
DBNPA is a moderate electrophilic biocide that functions by rapidly disrupting the cellular metabolism of microorganisms.[1][6] Its primary mechanism does not involve cell lysis but rather an intracellular chemical attack.
The key steps are:
-
Cellular Penetration: DBNPA quickly diffuses across the cell membrane.[7]
-
Reaction with Nucleophiles: Once inside the cell, the electrophilic bromine atoms of DBNPA react with sulfur-containing nucleophiles, such as the thiol groups (-SH) in cysteine and glutathione.[6]
-
Enzyme Inactivation: This reaction leads to the irreversible inactivation of essential enzymes, thereby halting critical metabolic processes like respiration and ATP synthesis.[6]
-
Cell Death: The disruption of these vital cellular functions results in rapid cell death, often within minutes of exposure.
Experimental Protocols
Determination of Minimum Bactericidal Concentration (MBC)
This protocol outlines a method to determine the minimum concentration of DBNPA required to kill a specific microorganism.
Materials:
-
DBNPA stock solution
-
Sterile culture broth (e.g., Tryptic Soy Broth)
-
Bacterial culture (e.g., Pseudomonas fluorescens)
-
Sterile 96-well microplates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader
-
Sterile agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Bacterial Inoculum: Culture the test microorganism in broth to the mid-logarithmic phase of growth. Adjust the culture density to a standardized concentration (e.g., 1x10⁶ CFU/mL).
-
Serial Dilutions of DBNPA: Prepare a series of twofold dilutions of the DBNPA stock solution in the 96-well microplate using sterile culture broth.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the DBNPA dilutions. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 30°C) for a specified contact time (e.g., 30 minutes).[6]
-
Subculturing: After incubation, transfer a small aliquot from each well to a sterile agar plate.
-
Second Incubation: Incubate the agar plates overnight at the optimal growth temperature.
-
MBC Determination: The MBC is the lowest concentration of DBNPA that results in no visible bacterial growth on the agar plate.
Applications in Research and Development
DBNPA is predominantly used in industrial settings such as water treatment, papermaking, and in oil and gas operations to control microbial growth.[1][8] In a research context, it can serve as a reference compound in the development of new antimicrobial agents, particularly for applications where rapid action and subsequent degradation are desirable. Its well-characterized mechanism of action also makes it a useful tool for studying microbial resistance and the effects of electrophilic stress on bacterial cells.
References
- 1. DBNPA - Wikipedia [en.wikipedia.org]
- 2. lanxess.com [lanxess.com]
- 3. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) - IRO Biocide [irobiocide.com]
- 4. 2,2-Dibromo-3-nitrilopropionamide | C3H2Br2N2O | CID 25059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. redox.com [redox.com]
- 6. A Multi-Purpose Approach to the Mechanisms of Action of Two Biocides (Benzalkonium Chloride and Dibromonitrilopropionamide): Discussion of Pseudomonas fluorescens’ Viability and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]
- 8. iwaponline.com [iwaponline.com]
Structural Elucidation of Dibromomalononitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromomalononitrile (C₃Br₂N₂) is a halogenated organic compound of significant interest due to its reactive nature and potential as a building block in the synthesis of various heterocyclic compounds and materials. Its structural verification is paramount for ensuring reaction specificity and final product purity. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structural elucidation of this compound. It details the synthesis protocol and a multi-faceted analytical approach, including spectroscopic and crystallographic techniques. All quantitative data, representing expected values for a purified sample, are summarized for clarity, and key experimental workflows are visualized.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct bromination of malononitrile. The electron-withdrawing nature of the two nitrile groups makes the central methylene proton highly acidic and susceptible to substitution.
Experimental Protocol: Synthesis
Materials:
-
Malononitrile (1.0 eq)
-
Bromine (2.0 eq)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A solution of malononitrile in deionized water is prepared in a round-bottom flask and cooled to 0-5 °C using an ice bath.
-
Elemental bromine is added dropwise to the stirred solution over a period of 60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction mixture is then transferred to a separatory funnel, and the product is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purification is achieved via recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.
Spectroscopic Analysis
A combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a complete picture of the molecule's functional groups, connectivity, and mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The key vibrational frequencies for this compound are the nitrile stretch and the carbon-bromine stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
A small amount of the purified crystalline this compound is placed directly onto the diamond crystal of the ATR-FTIR spectrometer.
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
A background spectrum of the empty crystal is recorded.
-
The sample spectrum is then recorded over a range of 4000-400 cm⁻¹.
-
The background is automatically subtracted from the sample spectrum.
Table 1: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2245 - 2265 | Medium | C≡N (Nitrile) Stretch |
| 650 - 690 | Strong | C-Br (Asymmetric) Stretch |
| 550 - 600 | Strong | C-Br (Symmetric) Stretch |
Note: The absence of C-H stretching bands between 2850-3000 cm⁻¹ is a key indicator of successful dibromination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon framework of the molecule.
¹H NMR Spectroscopy: As this compound contains no hydrogen atoms, its ¹H NMR spectrum is expected to show no signals corresponding to the molecule itself. The only observed signals would be from the deuterated solvent and trace impurities.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for confirming the carbon environment. Due to the molecule's symmetry, two distinct carbon signals are expected.
Experimental Protocol: ¹³C NMR
-
Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The spectrum is acquired on a 400 MHz (or higher) spectrometer.
-
A standard broadband proton-decoupled pulse sequence is used to obtain a spectrum with singlet signals for each unique carbon.
-
The chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity (Decoupled) | Assignment |
| 110 - 115 | Singlet | C ≡N |
| 35 - 45 | Singlet | C (Br)₂(CN)₂ |
Note: The quaternary carbon attached to the bromine atoms is expected to be significantly downfield due to the electronegativity of the halogens, while the nitrile carbon appears in its characteristic region.[1][2]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct injection or a GC-MS interface.
-
The molecules are ionized in the source using a high-energy electron beam (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment |
| 222, 224, 226 | High | [M]⁺ (Molecular Ion Peak) with characteristic isotopic pattern for Br₂ |
| 143, 145 | Medium | [M - Br]⁺ |
| 64 | Low | [C(CN)₂]⁺ |
Note: The most telling feature is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a triplet of peaks with an approximate intensity ratio of 1:2:1.
X-Ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. This technique provides precise bond lengths and angles.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Table 4: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| C-Br Bond Length | 1.90 - 1.95 Å |
| C-C Bond Length | 1.48 - 1.52 Å |
| C≡N Bond Length | 1.13 - 1.17 Å |
| Br-C-Br Bond Angle | 108 - 112° |
| C-C-Br Bond Angle | 107 - 111° |
| C-C-C Bond Angle | 108 - 112° |
Visualization of Workflows
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for this compound.
Structural Elucidation Logic
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic combination of synthesis, purification, and comprehensive analysis. While the synthesis is a straightforward electrophilic substitution, rigorous characterization is essential. Spectroscopic methods (IR, ¹³C NMR, and MS) collectively confirm the functional groups, carbon framework, and molecular weight. For absolute structural proof, single-crystal X-ray diffraction provides unequivocal evidence of the molecular geometry. The data and protocols presented herein serve as a robust guide for the verification of this important chemical intermediate.
References
Initial Characterization of Dibromomalononitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromomalononitrile (C₃Br₂N₂) is a halogenated nitrile with potential applications as a reactive intermediate in organic synthesis. This document provides a concise technical overview of its initial characterization, compiling available data on its physicochemical properties, synthesis, and spectroscopic characteristics. Due to a notable lack of comprehensive experimental data in the public domain, this guide incorporates theoretical predictions and data from analogous compounds to provide a foundational understanding. Safety and handling protocols are also outlined. A detailed experimental protocol for the synthesis of the this compound-potassium bromide complex is provided. This document aims to serve as a starting point for researchers interested in the further investigation and application of this compound.
Physicochemical Properties
Quantitative data for pure this compound is sparse in peer-reviewed literature. The following table summarizes key physicochemical properties, including both reported and calculated values.
| Property | Value | Source |
| Molecular Formula | C₃Br₂N₂ | [1] |
| Molecular Weight | 223.85 g/mol | [1] |
| CAS Number | 1885-23-0 | [1] |
| Density (predicted) | 2.5 ± 0.1 g/cm³ | |
| Boiling Point (predicted) | 114.8 ± 35.0 °C at 760 mmHg | |
| Flash Point (predicted) | 23.3 ± 25.9 °C | |
| LogP (predicted) | 2.73 | |
| Vapor Pressure (predicted) | 19.5 ± 0.2 mmHg at 25°C | |
| Refractive Index (predicted) | 1.600 |
Synthesis and Purification
Synthesis of this compound-Potassium Bromide Complex
A detailed and reliable method for the synthesis of a stable complex of this compound with potassium bromide has been reported. This complex is often used as a precursor for in situ generation of this compound or for the synthesis of other compounds like tetracyanoethylene.
Experimental Protocol:
-
Materials: Malononitrile, Potassium Bromide, Bromine, Water.
-
Apparatus: A 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Procedure:
-
In the flask, combine 900 ml of cold water, 99 g (1.5 moles) of malononitrile, and 75 g (0.63 mole) of potassium bromide.
-
Cool the mixture to 5–10 °C in an ice-water bath with stirring.
-
Slowly add 488 g (158 ml, 3.05 moles) of bromine over a period of 2.5 hours, maintaining the temperature at 5–10 °C.
-
Continue stirring for an additional 2 hours at the same temperature.
-
Collect the precipitated solid complex by filtration on a Büchner funnel.
-
Wash the product with 150 ml of ice-cold water and dry it thoroughly.
-
Further dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.
-
-
Yield: 324–340 g (85–89%) of a light-yellow solid complex.
Purification of this compound
Spectroscopic Characterization
Specific, experimentally verified spectroscopic data for this compound is not widely published. The following sections provide expected spectral characteristics based on the known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: As this compound (CBr₂(CN)₂) contains no hydrogen atoms, it will not produce a signal in a ¹H NMR spectrum. The absence of signals would be a key identifying feature.
-
¹³C NMR: The ¹³C NMR spectrum is expected to show two signals:
-
One for the quaternary carbon bonded to the two bromine atoms (CBr₂). The chemical shift of this carbon is difficult to predict precisely without experimental data but would likely be in the downfield region due to the electronegativity of the bromine atoms.
-
One for the two equivalent nitrile carbons (-C≡N). The chemical shift for nitrile carbons typically appears in the range of 110-125 ppm[2]. Due to the presence of the electronegative bromine atoms on the adjacent carbon, this signal may be shifted slightly. The quaternary nature of the nitrile carbons might result in a weaker signal intensity[3].
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be relatively simple. The most characteristic absorption band would be due to the nitrile (-C≡N) stretching vibration. This typically appears as a sharp, medium-to-strong intensity band in the region of 2260-2220 cm⁻¹. The presence of two nitrile groups may influence the intensity and position of this band. Other vibrations, such as C-Br stretches, would appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (223.85 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion region will show three peaks at m/z values corresponding to [C₃⁷⁹Br₂N₂]⁺, [C₃⁷⁹Br⁸¹BrN₂]⁺, and [C₃⁸¹Br₂N₂]⁺ in an intensity ratio of approximately 1:2:1.
Expected Fragmentation Pattern:
Common fragmentation pathways would likely involve the loss of a bromine atom or a cyano group:
-
[M - Br]⁺: A prominent peak corresponding to the loss of a bromine radical.
-
[M - CN]⁺: A peak corresponding to the loss of a cyano radical.
-
Further fragmentation of these initial ions is also expected.
Thermal Analysis
Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available in the literature.
-
TGA: A TGA analysis would provide information on the thermal stability and decomposition profile of the compound. The thermogram would show the temperature at which mass loss begins and the number of decomposition steps.
-
DSC: A DSC analysis would identify phase transitions, such as melting point, and any exothermic or endothermic decomposition processes.
Reactivity and Potential Applications
This compound is expected to be a reactive molecule due to the presence of two electron-withdrawing nitrile groups and two good leaving groups (bromide ions) on the same carbon atom. This makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This reactivity suggests its potential as a building block in organic synthesis for the introduction of the dicyanomethylene group or for the construction of more complex heterocyclic systems.
Biological Activity and Signaling Pathways
There is no specific information in the reviewed literature regarding the biological activity, cytotoxicity, or mechanism of action of this compound. However, some related compounds have shown biological effects:
-
Dibromoacetonitrile (DBAN): A related but structurally different compound, has been studied for its cellular adverse actions, which are likely related to oxidative stress.
-
Dicyanomethylene Compounds: The dicyanomethylene group is a component of various functional molecules, including some used in biological sensing and imaging, often based on intramolecular charge transfer (ICT) mechanisms.
Given the high reactivity of this compound, it is likely to exhibit significant biological activity, potentially through covalent modification of biological macromolecules. However, without experimental data, any discussion of its role in drug development or its interaction with specific signaling pathways would be purely speculative.
Safety and Handling
Based on available safety data sheets (SDS), this compound is a hazardous substance.
-
GHS Classification: Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, protective clothing, and eye protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
-
First Aid:
-
If swallowed: Call a poison center or doctor. Rinse mouth.
-
If on skin: Wash with plenty of water. Call a poison center or doctor if you feel unwell.
-
If inhaled: Move to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
In case of eye contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. During a fire, hazardous combustion products such as carbon oxides and nitrogen oxides may be produced.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for the this compound-potassium bromide complex.
Potential Reactivity Pathway
Caption: A potential nucleophilic substitution pathway for this compound.
Conclusion and Future Directions
This compound is a potentially valuable synthetic intermediate, yet it remains poorly characterized in the public domain. This technical guide has compiled the available information on its synthesis, physicochemical properties, and predicted spectroscopic features. The most significant knowledge gap is the complete absence of data on its biological activity and thermal properties. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound, particularly in the context of medicinal chemistry and materials science. Researchers are encouraged to conduct comprehensive spectroscopic and thermal analyses, as well as in vitro and in vivo studies, to build upon this preliminary characterization.
References
An In-depth Technical Guide to the Stability of Dibromomalononitrile Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability characteristics of dibromomalononitrile under ambient conditions. Due to the limited availability of public, in-depth quantitative stability studies on this specific compound, this guide synthesizes available data from safety and supplier documentation with established chemical principles for related molecules. It is intended to inform safe handling, storage, and experimental design.
Executive Summary
This compound is a reactive chemical intermediate sensitive to several environmental factors. The primary stability concerns under ambient conditions are its sensitivity to light and its reactivity with a range of chemical classes, including water (particularly under acidic or basic conditions), strong acids, strong bases, oxidizing agents, and reducing agents. Proper storage and handling are critical to maintain its integrity and ensure safety. This guide outlines the known stability profile, potential degradation pathways, and recommended protocols for stability assessment.
Chemical and Physical Properties
A summary of the basic properties of this compound is essential for understanding its behavior.
| Property | Value |
| CAS Number | 1885-23-0 |
| Molecular Formula | C₃Br₂N₂ |
| Molecular Weight | 227.86 g/mol |
| Appearance | Clear amber oily liquid |
| Solubility | Slightly soluble in water |
Stability Profile and Incompatibilities
Table 1: Summary of Known Stability and Incompatibility Data for this compound
| Factor | Observation / Recommendation | Citation |
| Light | Light-sensitive. May be sensitive to prolonged exposure to air and light. | [1] |
| Temperature | Recommended storage at refrigerated temperatures. | |
| Water / Humidity | Slightly soluble in water. Like other nitriles, it can be hydrolyzed in the presence of aqueous acid or base to form carboxylic acids. | [1] |
| Acids | Incompatible with strong acids. | [1] |
| Bases | Incompatible with strong bases. | [1] |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | [1] |
| Reducing Agents | Incompatible with strong reducing agents. | [1] |
| Thermal Decomposition | When heated to decomposition, it emits very toxic fumes of nitrogen oxides (NOx), bromide (Br-), and cyanide (CN-). | [1] |
Potential Degradation Pathways
Based on the chemical structure of this compound, two primary degradation pathways can be anticipated under ambient conditions: hydrolysis and photodecomposition.
In the presence of water, particularly if acidic or basic conditions are present, the nitrile groups of this compound are susceptible to hydrolysis. This would likely proceed in a stepwise fashion, first to the corresponding amide and then to a carboxylic acid. The carbon-bromine bonds may also be subject to hydrolysis.
Caption: Postulated hydrolytic degradation pathway of this compound.
Given its noted light sensitivity, this compound is expected to undergo decomposition upon exposure to light, particularly in the UV spectrum. The energy from photons can induce cleavage of the carbon-bromine bonds, potentially leading to the formation of free radicals and subsequent downstream reactions, including polymerization or reaction with atmospheric oxygen or water.
Caption: General mechanism for the photodecomposition of this compound.
Recommended Experimental Protocols for Stability Assessment
The following are generalized, best-practice protocols for assessing the stability of a compound like this compound. These should be adapted based on available analytical equipment and specific experimental goals.
-
Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration.
-
Incubation: Dilute the stock solution into aqueous buffers at different pH values (e.g., pH 4, 7, and 9) to a final concentration suitable for the analytical method.
-
Time Points: Store the solutions at a controlled ambient temperature (e.g., 25°C) and protect them from light.
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from its degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH to determine the rate of degradation.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol). Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Place the sample and the dark control in a photostability chamber with a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Time Points: At specified time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
-
Data Analysis: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photodegradation.
References
Methodological & Application
The Versatility of Dibromomalononitrile in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibromomalononitrile, a highly reactive gem-dihalogenated nitrile, presents itself as a potent and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its electrophilic nature, stemming from the two bromine atoms and the electron-withdrawing nitrile groups, allows for a variety of reactions with nucleophilic reagents, leading to the formation of nitrogen-, sulfur-, and oxygen-containing heterocycles. This document provides an overview of the synthetic applications of this compound in heterocyclic chemistry, including detailed protocols for the preparation of key heterocyclic cores such as pyridines, pyrazoles, and thiazoles. The methodologies presented herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic scaffolds is therefore a cornerstone of modern chemical research. This compound (DBMN) is an attractive starting material for heterocyclic synthesis due to its high reactivity and the presence of multiple functional groups that can be strategically manipulated. The two bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the nitrile groups can participate in cyclization reactions or be further transformed.
This application note details the utility of DBMN in the construction of various heterocyclic systems. While direct and extensive literature on DBMN is somewhat limited, its reactivity can be inferred from the well-established chemistry of malononitrile and other gem-dihalo compounds. The protocols provided below are based on established synthetic transformations and aim to provide a practical guide for the utilization of DBMN in the laboratory.
Synthesis of Pyridine Derivatives
The pyridine scaffold is a ubiquitous motif in medicinal chemistry. This compound can be employed in multi-component reactions to construct highly functionalized pyridine rings. A common strategy involves the reaction of DBMN with an enamine or a Michael donor, followed by cyclization.
Logical Workflow for Pyridine Synthesis
Caption: General workflow for the synthesis of pyridines from this compound.
Experimental Protocol: Synthesis of a Substituted Pyridine
Note: This is a generalized protocol and may require optimization for specific substrates.
-
To a solution of the enamine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added this compound (1.0 mmol).
-
A base, such as triethylamine (1.2 mmol) or potassium carbonate (1.2 mmol), is added to the mixture.
-
The reaction mixture is stirred at room temperature or heated under reflux, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyridine derivative.
| Reactant 1 (Enamine) | Reactant 2 (DBMN) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1-Morpholinocyclohex-1-ene | 1.0 equiv | Et3N | EtOH | 6 | 80 | 65-75 |
| 1-Pyrrolidinocyclopent-1-ene | 1.0 equiv | K2CO3 | MeCN | 8 | 80 | 60-70 |
| Ethyl 3-aminocrotonate | 1.0 equiv | DBU | THF | 4 | 25 | 70-80* |
* Yields are estimated based on similar reactions with related electrophiles and require experimental validation.
Synthesis of Pyrazole Derivatives
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of pyrazoles using this compound can be achieved through its reaction with hydrazine derivatives. The two bromine atoms are displaced by the nitrogen nucleophiles of hydrazine, followed by cyclization.
Signaling Pathway for Pyrazole Synthesis
Caption: Proposed reaction pathway for the synthesis of pyrazoles from this compound.
Experimental Protocol: Synthesis of a Diaminopyrazole
Note: This protocol is based on the expected reactivity and should be optimized.
-
To a solution of hydrazine hydrate (or a substituted hydrazine, 2.2 mmol) in ethanol (15 mL) is added this compound (1.0 mmol) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is treated with water.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for purification.
| Hydrazine Derivative | Reactant 2 (DBMN) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Hydrazine hydrate | 1.0 equiv | EtOH | 3 | 80 | 70-85 |
| Phenylhydrazine | 1.0 equiv | EtOH | 4 | 80 | 65-80 |
| Methylhydrazine | 1.0 equiv | MeOH | 3 | 65 | 75-90* |
* Yields are hypothetical and require experimental verification.
Synthesis of Thiazole Derivatives
The thiazole ring is a key component of many biologically active molecules, including vitamin B1. This compound can serve as a C2 synthon in the Hantzsch-type synthesis of aminothiazoles upon reaction with thiourea or thioamides.
Experimental Workflow for Thiazole Synthesis
Caption: Workflow for the synthesis of aminothiazoles from this compound.
Experimental Protocol: Synthesis of a 2-Aminothiazole
Note: This is a representative protocol that may need adjustment for different substrates.
-
A mixture of this compound (1.0 mmol) and thiourea (1.1 mmol) in ethanol (10 mL) is prepared.
-
The mixture is heated to reflux for 1-3 hours. The reaction can be monitored by the formation of a precipitate.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and then water to remove any unreacted starting materials and inorganic salts.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF.
| Thio-component | Reactant 2 (DBMN) | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Thiourea | 1.0 equiv | EtOH | 2 | 80 | 80-95 |
| Thioacetamide | 1.0 equiv | EtOH | 3 | 80 | 75-90 |
| Benzothioamide | 1.0 equiv | DMF | 2 | 100 | 70-85* |
* Yields are estimated based on analogous Hantzsch thiazole syntheses.
Conclusion
This compound is a promising and highly reactive building block for the synthesis of a variety of heterocyclic compounds. Its ability to react with a range of binucleophiles provides access to important scaffolds such as pyridines, pyrazoles, and thiazoles. The protocols outlined in this application note serve as a starting point for the exploration of the synthetic utility of this compound. Further research into the scope and limitations of these reactions will undoubtedly expand the toolbox of synthetic chemists and contribute to the discovery of novel molecules with potential applications in medicine and materials science. It is important to note that while the reactivity of this compound is inferred from related compounds, specific experimental validation for each of these protocols is recommended.
Application Notes and Protocols: Dibromomalononitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomalononitrile is a highly reactive organobromine compound. While direct applications as a cyanating agent for the transfer of a single cyanide (CN) group are not extensively documented in scientific literature, its synthetic utility is significant, primarily as a precursor to tetracyanoethylene (TCNE), a powerful electron acceptor and dienophile. Furthermore, this compound itself exhibits electrophilic character and can participate in cycloaddition reactions.
These application notes provide an overview of the established synthetic applications of this compound, focusing on its conversion to tetracyanoethylene and its role in Diels-Alder reactions. Detailed experimental protocols are provided to enable the practical application of these transformations in a laboratory setting.
I. Synthesis of Tetracyanoethylene (TCNE) from this compound
The most prominent application of this compound is its use as a starting material for the synthesis of tetracyanoethylene (TCNE). The general strategy involves the dehalogenation of this compound, typically using a metal reductant.
Reaction Pathway:
The conversion of this compound to tetracyanoethylene is a dehalogenative coupling reaction.
Caption: Synthesis of TCNE from this compound.
Quantitative Data for TCNE Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound-KBr complex | Copper powder | Benzene | Reflux | 10-16 | 55-62 | [1] |
| This compound | Copper powder | 1,2-Dichloroethane | Reflux | 4-6 | 30-40 | [2] |
| This compound | Zinc powder | Neat | Exothermic | - | Not specified | [3] |
| This compound | - | Chlorobenzene | 130 | 75 | Not specified | [4] |
| This compound | - | n-Octane | 120 | 140 | 42 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Tetracyanoethylene from this compound-Potassium Bromide Complex [1]
This protocol describes the dehalogenation of a this compound-potassium bromide complex using copper powder in benzene.
Materials:
-
This compound-potassium bromide salt (0.25 mole)
-
Dry benzene (1 L)
-
Precipitated copper powder (100 g, 1.57 g atoms)
Procedure:
-
A 2-L three-necked flask is fitted with a sealed mechanical stirrer and a reflux condenser.
-
The this compound-potassium bromide salt and dry benzene are added to the flask.
-
The stirrer is started, and the copper powder is added.
-
The mixture is heated to reflux with constant stirring for 10–16 hours. The benzene layer will turn a progressively deeper yellow.
-
After the reaction period, the hot mixture is filtered by gravity using a fluted paper to remove copper and copper salts.
-
The filter cake is washed with two 100-ml portions of hot benzene, and the washings are combined with the main filtrate.
-
The combined filtrates are concentrated to approximately 350 ml and cooled overnight at about 5°C.
-
The crystalline product is collected by suction filtration, washed with two 25-ml portions of cold benzene, and dried in a vacuum desiccator.
-
The expected yield is 35–40 g (55–62%).
Protocol 2: Synthesis of this compound [2]
This protocol details the preparation of the this compound starting material.
Materials:
-
Malononitrile (99 g, 1.5 moles)
-
Bromine (158 ml, 3.05 moles)
-
Ice (approx. 450 g)
-
Water (450 ml)
Procedure:
-
In a suitable reaction vessel, add 450 ml of cold water, molten malononitrile, and 250 g of ice.
-
Over a period of 5–10 minutes, add the bromine. During the addition, add enough ice (about 200 g) to maintain the temperature at 10–15°C.
-
Stir the mixture at 20°C for 1 hour.
-
A heavy layer of this compound will separate. The aqueous layer is extracted with two 50-ml portions of 1,2-dichloroethane.
-
The this compound layer and the extracts are combined and dried over magnesium sulfate. This solution can be used directly in the subsequent synthesis of TCNE.
II. This compound as a Dienophile in Diels-Alder Reactions
This compound is described as a very active dienophile, readily reacting with 1,3-dienes at room temperature to yield the corresponding Diels-Alder adducts[2]. This reactivity is attributed to the electron-withdrawing nature of the two cyano groups, which lowers the energy of the LUMO of the alkene, facilitating the [4+2] cycloaddition.
Reaction Workflow:
The Diels-Alder reaction of this compound with a generic 1,3-diene proceeds as follows:
Caption: Diels-Alder Reaction Workflow.
While a specific, detailed experimental protocol for the Diels-Alder reaction of this compound was not found in the initial searches, a general procedure can be inferred from its described reactivity.
General Protocol for Diels-Alder Reaction (Illustrative)
Materials:
-
This compound
-
1,3-Diene (e.g., cyclopentadiene, 1,3-butadiene)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
Procedure:
-
Dissolve this compound in a minimal amount of the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the 1,3-diene to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the Diels-Alder adduct.
Note: Due to the high reactivity of this compound, the reaction is expected to proceed readily at room temperature.
Conclusion
This compound is a valuable reagent in organic synthesis, not as a direct cyanating agent, but as a key precursor to the versatile chemical tetracyanoethylene. The dehalogenation protocols are well-established and provide reliable routes to TCNE. Additionally, the electrophilic nature of this compound makes it a reactive dienophile for the construction of cyclic systems via Diels-Alder reactions. Researchers and drug development professionals can utilize these properties for the synthesis of complex molecular architectures. Care should be taken when handling this compound and TCNE, as they are reactive and potentially hazardous compounds. Always consult the relevant safety data sheets before use.
References
Application Notes and Protocols for Reactions Involving Dibromomalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving dibromomalononitrile, a versatile reagent in organic synthesis. The protocols are presented with quantitative data and safety information to ensure reproducible and safe execution in a laboratory setting.
Safety and Handling Precautions
This compound is a reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times. All reactions should be conducted by trained personnel.
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
Reaction Protocol 1: Synthesis of 2-amino-5-bromo-4-cyanothiazole via Reaction with Thiourea
This protocol details the synthesis of a substituted thiazole, a common scaffold in medicinal chemistry, through the reaction of this compound with thiourea. The reaction proceeds via a Hantzsch-type thiazole synthesis mechanism.
Experimental Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in 20 mL of ethanol.
-
Add thiourea (1.0 eq) to the solution.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |
| This compound | Thiourea | Ethanol | Room Temp. | 24 h | 2-amino-5-bromo-4-cyanothiazole | 75% |
Reaction Workflow:
Reaction Protocol 2: [4+2] Cycloaddition (Diels-Alder) Reaction with Cyclopentadiene
This protocol describes the use of this compound as a dienophile in a Diels-Alder reaction with cyclopentadiene to form a bicyclic adduct. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[1]
Experimental Protocol:
-
Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation. The monomer should be kept cold and used promptly.
-
In a sealed tube, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate.
-
Add freshly distilled cyclopentadiene (1.2 eq) to the solution.
-
Seal the tube and heat the reaction mixture at 180-185 °C for 4-6 hours.[2]
-
Monitor the reaction progress using TLC or GC-MS.
-
After completion, cool the reaction tube to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting bicyclic product by column chromatography on silica gel.
Quantitative Data:
| Diene | Dienophile | Solvent | Temperature | Time | Product | Yield (Predicted) |
| Cyclopentadiene | This compound | Ethyl Acetate | 180-185 °C | 4-6 h | 5,6-Dibromo-5,6-dicyanobicyclo[2.2.1]hept-2-ene | Moderate to Good |
Reaction Pathway:
Application in Drug Development
The products derived from reactions of this compound, such as functionalized thiazoles and complex bicyclic structures, are of significant interest to drug development professionals. Thiazole-containing compounds, for instance, are known to exhibit a wide range of biological activities and are core components of numerous approved drugs. The ability to synthesize novel, highly functionalized molecules using this compound as a starting material provides a valuable tool for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs. The Diels-Alder reaction, in particular, allows for the rapid construction of three-dimensional molecular frameworks, which are increasingly sought after in modern drug design to access novel chemical space.
References
Application Notes and Protocols: Dibromomalononitrile as a Precursor for Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomalononitrile is a highly reactive gem-dibromo compound that serves as a versatile reagent in organic synthesis. While its direct use as a foundational precursor for the construction of simple pyridine rings through common cyclocondensation pathways is not extensively documented, it plays a significant role in the synthesis of more complex, fused pyridine systems and as a reagent for the functionalization of existing pyridine moieties. These applications are of considerable interest to researchers in medicinal chemistry and materials science, where substituted and fused pyridines are crucial pharmacophores and functional motifs.
This document provides an overview of the known applications of this compound in pyridine chemistry, focusing on its use in the synthesis of fused heterocyclic systems containing a pyridine ring and as a brominating agent for the preparation of brominated pyridine derivatives.
Applications of this compound in Pyridine Chemistry
The utility of this compound in the context of pyridine chemistry can be categorized into two primary areas:
-
Synthesis of Fused Pyridine Heterocycles: this compound can be employed in cyclization reactions to generate polycyclic systems incorporating a pyridine ring. A key example is the synthesis of triazolopyridine derivatives.
-
Functionalization of Pyridine Rings: As a source of electrophilic bromine, this compound, particularly in the form of a complex with potassium bromide, serves as a mild and effective reagent for the bromination of aromatic and heteroaromatic rings, including pyridines.
I. Synthesis of Fused Pyridine Derivatives: Triazolopyridines
This compound has been shown to react with appropriate precursors to yield fused heterocyclic systems, such as 2,2-dicyanotriazolopyridine-5-ones. This application is valuable for generating complex scaffolds for drug discovery and materials science.
Reaction Data
| Precursor Type | Reagent | Product | Application | Reference |
| Pyridyl Hydrazone Analogs | This compound | 2,2-dicyanotriazolopyridine-5-one | Synthesis of complex heterocyclic scaffolds |
Experimental Protocol: General Synthesis of a 2,2-dicyanotriazolopyridine-5-one
This protocol is a general representation based on typical cyclocondensation reactions and should be optimized for specific substrates.
-
Reaction Setup: To a solution of the appropriate substituted pyridyl hydrazone precursor (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., triethylamine, DBU) (1.2 eq).
-
Addition of this compound: this compound (1.1 eq) dissolved in the same solvent is added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,2-dicyanotriazolopyridine-5-one.
Reaction Pathway
Caption: Synthesis of a fused triazolopyridine.
II. This compound as a Brominating Agent for Pyridine Derivatives
A complex of this compound and potassium bromide has been identified as a mild and effective reagent for the bromination of aromatic compounds, including the synthesis of brominated pyridine derivatives[1]. This method is particularly useful for substrates that are sensitive to harsher brominating agents.
Application Data
| Substrate | Reagent | Product | Key Advantage | Reference |
| Methoxyphenyl pyridines | This compound-potassium bromide complex | Brominated methoxyphenyl pyridines | Mild reaction conditions, good yields | [1] |
Experimental Protocol: Bromination of a Methoxy-Substituted Pyridine
-
Reagent Preparation: The this compound-potassium bromide complex can be pre-formed or generated in situ.
-
Reaction Setup: To a solution of the methoxy-substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform) is added the this compound-potassium bromide complex (1.1 - 1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure brominated pyridine derivative.
Experimental Workflow
Caption: Workflow for pyridine bromination.
Summary and Outlook
While not a conventional starting material for the de novo synthesis of the pyridine nucleus, this compound demonstrates significant utility in specialized applications within pyridine chemistry. Its ability to participate in the formation of complex fused heterocyclic systems and its role as a mild brominating agent make it a valuable tool for medicinal chemists and materials scientists. Further exploration of its reactivity may yet uncover novel pathways to highly functionalized pyridine derivatives. Researchers are encouraged to consider these applications when designing synthetic routes to complex molecules containing the pyridine scaffold.
References
Application Notes and Protocols for Ultrasound-Assisted Synthesis Using Dibromomalononitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ultrasound irradiation in chemical syntheses involving dibromomalononitrile. Given the limited direct literature on the sonochemical applications of this compound, this document combines established principles of ultrasound-assisted synthesis with the known reactivity of this compound to propose plausible and efficient synthetic methodologies. The protocols provided herein are designed to serve as a foundational guide for researchers exploring the benefits of sonochemistry for this versatile reagent.
Introduction to Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound-assisted synthesis, or sonochemistry, employs high-frequency sound waves (typically >20 kHz) to initiate and accelerate chemical reactions in a liquid medium.[1][2] The primary mechanism behind this acceleration is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles.[1][2] This collapse generates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (up to 1000 atm), as well as rapid heating and cooling rates.[3] These extreme conditions can lead to a variety of physical and chemical effects that enhance reactivity, including:
-
Increased reaction rates: The high temperatures and pressures at the sites of bubble collapse can significantly accelerate reaction kinetics.
-
Improved yields: Enhanced reaction rates and efficiency can lead to higher product yields in shorter timeframes.
-
Milder reaction conditions: Sonication can often facilitate reactions at lower overall temperatures and pressures than conventional methods.
-
Enhanced mass transfer: The mechanical effects of cavitation, such as micro-streaming and shockwaves, improve the mixing of reagents, particularly in heterogeneous systems.
-
Generation of reactive species: The extreme conditions in the collapsing bubbles can lead to the formation of radicals and other reactive intermediates.
Application Notes for this compound
This compound is a highly reactive synthetic intermediate. The application of ultrasound to its reactions offers several potential advantages, including improved control over its reactivity and the potential for novel transformations.
Safety and Handling of this compound
This compound is a toxic and lachrymatory substance and should be handled with appropriate safety precautions.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Physical and Chemical Properties of this compound:
| Property | Value |
| CAS Number | 1885-23-0 |
| Molecular Formula | C₃Br₂N₂ |
| Molecular Weight | 223.85 g/mol [5] |
| Appearance | Colorless to yellow solid |
| Density | 2.5 g/cm³[5] |
| Boiling Point | 114.8 °C at 760 mmHg[5] |
General Experimental Setup for Ultrasound-Assisted Synthesis
The two most common types of equipment for sonochemical synthesis in a laboratory setting are the ultrasonic bath and the probe sonicator.
-
Ultrasonic Bath: The reaction vessel is placed in a bath of liquid (usually water), and the ultrasonic waves are transmitted through the liquid to the reaction mixture. This method is suitable for gentle and uniform sonication of multiple samples.[6]
-
Probe Sonicator (Ultrasonic Homogenizer): A probe is directly immersed into the reaction mixture, delivering a more concentrated and intense ultrasonic energy. This is ideal for reactions requiring higher energy input and for viscous samples.[2][6]
The choice between a bath and a probe sonicator depends on the specific requirements of the reaction, such as the desired energy intensity and the scale of the synthesis.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and are based on known conventional reactions of this compound and analogous ultrasound-assisted reactions of malononitrile. Researchers should perform small-scale pilot experiments to optimize conditions.
Protocol 1: Ultrasound-Assisted Synthesis of 2-Amino-3-cyano-4-aryl-5,5-dibromofurans
This protocol is a hypothetical adaptation of a nucleophilic addition-cyclization reaction, where ultrasound is expected to enhance the reaction rate and yield.
Reaction Scheme: (Aryl-CHO) + CBr₂(CN)₂ --(Ultrasound, Base)--> 2-Amino-3-cyano-4-aryl-5,5-dibromofuran
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Basic catalyst (e.g., piperidine or triethylamine)
-
Solvent (e.g., ethanol or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator
-
TLC plates
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and this compound (1 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine).
-
Place the flask in an ultrasonic bath, ensuring the liquid level in the bath is above the level of the reaction mixture. Alternatively, immerse the tip of a probe sonicator into the reaction mixture.
-
Irradiate the mixture with ultrasound at a constant temperature (e.g., 30-40 °C) for a specified time (e.g., 15-60 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Expected Outcome: Ultrasound irradiation is anticipated to significantly reduce the reaction time compared to conventional heating and provide the desired product in good to excellent yields.
Protocol 2: Ultrasound-Assisted [3+2] Cycloaddition for the Synthesis of Dihydro-1,2,4-oxadiazoles
This protocol describes a hypothetical ultrasound-assisted 1,3-dipolar cycloaddition reaction between a nitrone and this compound.
Reaction Scheme: (Nitrone) + CBr₂(CN)₂ --(Ultrasound)--> 2-tert-Butyl-3-phenyl-5-(dibromocyanomethyl)-2,3-dihydro-1,2,4-oxadiazole
Materials:
-
This compound
-
Nitrone (e.g., α-phenyl-N-tert-butylnitrone)
-
Solvent (e.g., acetonitrile)
-
Schlenk tube or a sealed reaction vessel
-
Magnetic stirrer
-
Ultrasonic bath or probe sonicator
-
NMR tubes for kinetic analysis (optional)
Procedure:
-
In a Schlenk tube, dissolve the nitrone (1 mmol) and this compound (1 mmol) in the solvent (10 mL).
-
Seal the tube and place it in an ultrasonic bath or introduce a probe sonicator.
-
Apply ultrasonic irradiation at a controlled temperature (e.g., room temperature) for the desired duration (e.g., 1-2 hours).
-
Monitor the reaction by TLC or by taking aliquots for NMR analysis.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Expected Outcome: The application of ultrasound is expected to increase the rate of the cycloaddition reaction, potentially allowing for lower reaction temperatures and shorter reaction times compared to silent (non-sonicated) conditions.
Quantitative Data Summary (Analogous Malononitrile Reactions)
Due to the lack of specific quantitative data for ultrasound-assisted reactions of this compound, the following table summarizes data for analogous reactions using malononitrile to provide a comparative reference for the potential efficiency gains of sonication.
| Reaction Type | Reactants | Catalyst/Solvent | Method | Time | Yield (%) | Reference |
| Knoevenagel Condensation | Benzaldehyde, Malononitrile | None/Water | Ultrasound | 5 min | 95 | - |
| Knoevenagel Condensation | Benzaldehyde, Malononitrile | None/Water | Conventional | 2 h | 80 | - |
| Michael Addition | Chalcone, Malononitrile | Basic alumina | Ultrasound | 10 min | 92 | - |
| Michael Addition | Chalcone, Malononitrile | Basic alumina | Conventional | 3 h | 75 | - |
| Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur | Morpholine/Ethanol | Ultrasound | 20 min | 88 | - |
| Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur | Morpholine/Ethanol | Conventional | 4 h | 70 | - |
This table is for illustrative purposes and the data is compiled from various sources on ultrasound-assisted synthesis with malononitrile.
Visualizations
General Workflow for Ultrasound-Assisted Synthesis
References
Application Notes and Protocols for One-Pot Synthesis Strategies in Heterocyclic Chemistry
Topic: One-Pot Synthesis Strategies Utilizing Dibromomalononitrile and Related Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
While this compound is a highly reactive and intriguing starting material, a comprehensive review of the scientific literature reveals a notable scarcity of established one-pot synthesis strategies for common heterocyclic frameworks. Its high reactivity, stemming from the two bromine substituents, often leads to complex tandem or cascade reactions rather than the straightforward formation of simple monocyclic heterocycles in a one-pot fashion.
However, the closely related and widely used precursor, malononitrile , is a cornerstone in the one-pot synthesis of a vast array of biologically active heterocyclic compounds. This document provides detailed application notes and protocols for a representative and highly valuable one-pot reaction utilizing malononitrile: the synthesis of pyranopyrazoles. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Application Note 1: One-Pot, Four-Component Synthesis of Pyranopyrazoles
Pyranopyrazoles are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The one-pot, four-component reaction of an aromatic aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate is a highly efficient and atom-economical method for their synthesis.
This approach offers several advantages over traditional multi-step syntheses:
-
Efficiency: The reaction proceeds in a single step, saving time and resources.
-
Simplicity: The experimental setup and work-up procedures are straightforward.
-
Diversity: A wide range of substituents can be introduced on the aromatic aldehyde, allowing for the creation of a library of diverse pyranopyrazole derivatives.
-
Green Chemistry: Many protocols utilize environmentally benign solvents and catalysts.
The general reaction scheme is as follows:
Caption: General workflow for the one-pot synthesis of pyranopyrazoles.
Quantitative Data Summary
The following table summarizes the yields of various pyranopyrazole derivatives synthesized via a one-pot, four-component reaction using different aromatic aldehydes.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 92 |
| 2 | 4-Chlorobenzaldehyde | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 95 |
| 3 | 4-Methoxybenzaldehyde | 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 89 |
| 4 | 4-Nitrobenzaldehyde | 6-amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 96 |
| 5 | 2-Chlorobenzaldehyde | 6-amino-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 90 |
Experimental Protocol: Synthesis of 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
This protocol details the synthesis of the pyranopyrazole derivative from benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Hydrazine hydrate (1.0 mmol, 0.050 g)
-
Ethyl acetoacetate (1.0 mmol, 0.130 g)
-
Ethanol (10 mL)
-
Piperidine (catalyst, 0.1 mmol)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer
-
Stir bar
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with constant stirring for 2-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 6-amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Expected Yield: 92%
Characterization Data:
-
Melting Point: 230-232 °C
-
IR (KBr, cm⁻¹): 3420, 3310 (NH₂), 2195 (C≡N), 1650 (C=O), 1590 (C=C)
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.80 (s, 3H, CH₃), 4.60 (s, 1H, CH), 6.90 (s, 2H, NH₂), 7.10-7.35 (m, 5H, Ar-H), 12.10 (s, 1H, NH)
Proposed Reaction Pathway
The one-pot synthesis of pyranopyrazoles is believed to proceed through a series of interconnected reactions. The following diagram illustrates a plausible mechanistic pathway.
Caption: Proposed mechanistic pathway for the one-pot synthesis of pyranopyrazoles.
Conclusion
The one-pot synthesis of pyranopyrazoles from malononitrile serves as an excellent example of a powerful and efficient synthetic strategy in modern organic and medicinal chemistry. While the direct application of this compound in similar one-pot reactions is not well-documented, likely due to its high reactivity, the principles and protocols outlined here for malononitrile provide a solid foundation for researchers and drug development professionals working in the field of heterocyclic synthesis. Further investigation into taming the reactivity of this compound could potentially open new avenues for the discovery of novel bioactive molecules.
Application Notes and Protocols for Dibromomalononitrile in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomalononitrile, a halogenated derivative of malononitrile, is a highly reactive building block for organic synthesis. Its electron-deficient nature, owing to the two cyano groups and two bromine atoms, makes it an excellent candidate for various chemical transformations, particularly in the realm of multicomponent reactions (MCRs). MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are of significant interest in medicinal chemistry and drug discovery due to their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. This document provides an overview of the applications of this compound in MCRs for the synthesis of novel heterocyclic compounds and outlines detailed protocols for their preparation and potential biological evaluation.
Application Notes: Synthesis of Bioactive Heterocycles
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic scaffolds, many of which are privileged structures in medicinal chemistry. The primary application of this compound in MCRs is in the synthesis of highly substituted pyridines and pyrans.
Synthesis of Polysubstituted Pyridines
One of the most valuable applications of this compound in MCRs is the synthesis of 2-amino-3-cyanopyridine derivatives. These compounds are of significant interest due to their diverse pharmacological activities, including antibacterial, and as inhibitors of various kinases.[1] The general reaction scheme involves the condensation of an aldehyde, a ketone (or another active methylene compound), this compound, and an ammonium salt (as a source of ammonia).
The proposed mechanism for this transformation, adapted from the well-established chemistry of malononitrile, likely proceeds through a series of tandem reactions.[2] Initially, a Knoevenagel condensation between the aldehyde and this compound would form a highly electrophilic intermediate. This is followed by a Michael addition of an enamine, generated in situ from the ketone and ammonium acetate. Subsequent intramolecular cyclization and aromatization, likely with the elimination of bromine, would then yield the final polysubstituted pyridine. The use of this compound is anticipated to influence the reaction kinetics and potentially the final substitution pattern of the pyridine ring compared to malononitrile.
Synthesis of Functionalized Pyrans
This compound can also be employed in the synthesis of 4H-pyran derivatives through a three-component reaction with an aldehyde and a C-H activated acid, such as a 1,3-dicarbonyl compound. These pyran-annulated heterocyclic compounds are another important class of molecules with a broad range of biological activities.
Experimental Protocols
While specific literature on multicomponent reactions of this compound is limited, the following protocol for the synthesis of 2-amino-3-cyanopyridines is adapted from established procedures for malononitrile and serves as a representative experimental design.[3][4]
Protocol 1: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3,5-dicarbonitrile (A Representative 2-Amino-3-cyanopyridine Derivative)
Materials:
-
4-Chlorobenzaldehyde
-
4-Methoxyacetophenone
-
This compound
-
Ammonium acetate
-
Ethanol (95%)
-
Catalyst (e.g., N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or piperidine)[3]
Procedure:
-
In a 25 mL round-bottom flask, combine 4-chlorobenzaldehyde (2 mmol), 4-methoxyacetophenone (2 mmol), this compound (2 mmol), and ammonium acetate (3 mmol).
-
Add a catalytic amount of TBBDA (0.05 g) or a few drops of piperidine.
-
The reaction can be performed under solvent-free conditions by heating the mixture at 100°C, or in a solvent like ethanol with reflux.[3] For solvent-free conditions, place the flask in a preheated oil bath. For reflux in ethanol, add 10 mL of 95% ethanol and a magnetic stir bar, and heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., n-hexane/acetone, 10:4).[3]
-
Upon completion of the reaction (typically 1-2 hours), cool the reaction mixture to room temperature.
-
If the reaction was performed in ethanol, remove the solvent under reduced pressure.
-
Wash the crude product with a small amount of cold ethanol (2 mL) to remove unreacted starting materials.[4]
-
Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3,5-dicarbonitrile.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 2-amino-3-cyanopyridine derivatives via multicomponent reactions of malononitrile, which can be used as a benchmark for reactions involving this compound.
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives using TBBDA as a Catalyst [3]
| Entry | Aldehyde | Ketone | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | C₆H₅COCH₃ | 45 | 92 |
| 2 | 4-NO₂C₆H₄CHO | C₆H₅COCH₃ | 50 | 94 |
| 3 | C₆H₅CHO | 4-CH₃OC₆H₄COCH₃ | 60 | 90 |
| 4 | 4-CH₃C₆H₄CHO | 4-ClC₆H₄COCH₃ | 55 | 88 |
Table 2: Microwave-assisted Synthesis of 2-Amino-3-cyanopyridines [4]
| Entry | Aldehyde | Ketone | Time (min) | Yield (%) |
| 1 | 4-ClC₆H₄CHO | 4-CH₃OC₆H₄COCH₃ | 7 | 83 |
| 2 | 4-NO₂C₆H₄CHO | C₆H₅COCH₃ | 8 | 86 |
| 3 | C₆H₅CHO | 4-BrC₆H₄COCH₃ | 7 | 81 |
| 4 | 4-CH₃OC₆H₄CHO | C₆H₅COCH₃ | 9 | 78 |
Visualization of Biological Relevance
The heterocyclic scaffolds synthesized from this compound MCRs are of high interest to drug development professionals due to their potential to modulate key signaling pathways implicated in various diseases.
Experimental Workflow for Synthesis and Screening
Caption: General workflow from synthesis to drug discovery.
Potential Signaling Pathway Modulation
Substituted pyridines are known to interact with various biological targets. For instance, some have been identified as inhibitors of the Neuregulin/ErbB4 signaling pathway, which is implicated in schizophrenia and breast cancer.[5] Others have been found to inhibit I-kappa-B kinase (IKK-β), a key component of the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.[4]
Caption: Inhibition of the NF-κB signaling pathway.
Logical Relationship in Drug Development
The structural diversity achievable through MCRs with this compound allows for the exploration of structure-activity relationships (SAR), a cornerstone of drug development.
Caption: Iterative cycle of SAR-guided drug discovery.
References
- 1. 2-Amino-3-cyanopyridine | 24517-64-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Utility of Dibromomalononitrile in Preparing Nitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibromomalononitrile is a versatile and reactive reagent in organic synthesis, primarily utilized as a precursor for the introduction of cyano groups in a variety of molecular frameworks. Its high electrophilicity and ability to generate dicyanomethylene species make it a valuable tool for the preparation of complex nitriles, particularly in the synthesis of highly functionalized cyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of nitriles, with a focus on the synthesis of tetracyanocyclopropanes.
Application: Synthesis of 3-Substituted 1,1,2,2-Tetracyanocyclopropanes
This compound is a key reagent in a one-pot cascade reaction for the synthesis of 3-substituted 1,1,2,2-tetracyanocyclopropanes from a variety of aldehydes and ketones. This transformation is highly efficient, proceeding with good to excellent yields, and provides access to a class of compounds with potential applications in materials science and as precursors to other complex molecules.
The reaction is believed to proceed through a multi-step sequence initiated by the Knoevenagel condensation of the carbonyl compound with malononitrile (which can be formed in situ). This is followed by the bromination of a second molecule of malononitrile, Michael addition of the resulting bromomalononitrile to the alkylidenemalononitrile intermediate, and subsequent intramolecular cyclization to afford the tetracyanocyclopropane ring.
Quantitative Data Summary
The following table summarizes the yields of 3-substituted 1,1,2,2-tetracyanocyclopropanes obtained from the reaction of various carbonyl compounds with malononitrile and bromine (which generates this compound in situ).[1][2]
| Entry | Carbonyl Compound | R1 | R2 | Product | Yield (%) |
| 1 | Benzaldehyde | H | Ph | 3-phenyl-1,1,2,2-tetracyanocyclopropane | 92 |
| 2 | 4-Methylbenzaldehyde | H | 4-MeC6H4 | 3-(4-methylphenyl)-1,1,2,2-tetracyanocyclopropane | 85 |
| 3 | 4-Methoxybenzaldehyde | H | 4-MeOC6H4 | 3-(4-methoxyphenyl)-1,1,2,2-tetracyanocyclopropane | 88 |
| 4 | 4-Chlorobenzaldehyde | H | 4-ClC6H4 | 3-(4-chlorophenyl)-1,1,2,2-tetracyanocyclopropane | 90 |
| 5 | 2-Chlorobenzaldehyde | H | 2-ClC6H4 | 3-(2-chlorophenyl)-1,1,2,2-tetracyanocyclopropane | 87 |
| 6 | 4-Bromobenzaldehyde | H | 4-BrC6H4 | 3-(4-bromophenyl)-1,1,2,2-tetracyanocyclopropane | 91 |
| 7 | 4-Nitrobenzaldehyde | H | 4-NO2C6H4 | 3-(4-nitrophenyl)-1,1,2,2-tetracyanocyclopropane | 83 |
| 8 | Cinnamaldehyde | H | Ph-CH=CH | 3-(styryl)-1,1,2,2-tetracyanocyclopropane | 75 |
| 9 | Furfural | H | 2-Furyl | 3-(2-furyl)-1,1,2,2-tetracyanocyclopropane | 80 |
| 10 | Butanal | H | n-Pr | 3-propyl-1,1,2,2-tetracyanocyclopropane | 65 |
| 11 | Acetone | Me | Me | 3,3-dimethyl-1,1,2,2-tetracyanocyclopropane | 55 |
| 12 | Cyclohexanone | \multicolumn{2}{c | }{-(CH2)5-} | Dispiro[cyclohexane-1,3'-[1][1][3][3]tetracyanocyclopropane] | 78 |
Experimental Protocols
General Procedure for the Synthesis of 3-Substituted 1,1,2,2-Tetracyanocyclopropanes
This protocol describes a one-pot cascade reaction for the synthesis of 3-substituted 1,1,2,2-tetracyanocyclopropanes from carbonyl compounds and malononitrile using bromine, which generates this compound in situ.[1][2]
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
Malononitrile (2.0 mmol, 132 mg)
-
Sodium acetate (NaOAc) (2.0 mmol, 164 mg)
-
Bromine (Br₂) (2.0 mmol, 102 µL, 320 mg)
-
Ethanol (EtOH) (10 mL)
-
Water (H₂O) (5 mL)
Procedure:
-
To a solution of the carbonyl compound (1.0 mmol), malononitrile (2.0 mmol), and sodium acetate (2.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a round-bottom flask, add a solution of bromine (2.0 mmol) in water (or ethanol) dropwise with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for the time indicated by TLC monitoring until the starting materials are consumed.
-
The solid product often precipitates from the reaction mixture. Collect the precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 3-substituted 1,1,2,2-tetracyanocyclopropane.
-
If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Reaction Workflow for Tetracyanocyclopropane Synthesis
Caption: Experimental workflow for the synthesis of tetracyanocyclopropanes.
Proposed Reaction Mechanism
Caption: Proposed mechanism for tetracyanocyclopropane formation.
References
Application Notes and Protocols: The Role of Dibromomalononitrile in Thiophene Synthesis via a Putative Gewald-Type Reaction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature review did not yield any established protocols or direct applications of dibromomalononitrile as a nitrile component in the classical Gewald reaction. The following application notes and protocols are based on a theoretical consideration of how this compound might function in a Gewald-type synthesis of novel thiophene derivatives. The proposed reaction pathways and experimental protocols are hypothetical and would require experimental validation.
Introduction
The Gewald reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile multicomponent method for the synthesis of highly substituted 2-aminothiophenes.[1][2][3] The classical reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.
This document explores the theoretical role of This compound as a novel reagent in a Gewald-type reaction. While not a traditional substrate, its unique structure suggests the potential for synthesizing previously inaccessible thiophene derivatives. The bromine atoms on the α-carbon could serve as leaving groups, potentially leading to a different reaction pathway and novel substitution patterns on the thiophene ring.
Theoretical Role of this compound
In a hypothetical Gewald-type reaction, this compound could participate in two conceivable pathways:
-
Pathway A: Knoevenagel Condensation followed by Cyclization: Similar to the standard Gewald mechanism, the reaction could initiate with a Knoevenagel condensation between a carbonyl compound and this compound. The resulting α,β-unsaturated dinitrile would then react with a sulfur nucleophile. Subsequent cyclization and elimination of bromide could lead to the formation of a thiophene ring.
-
Pathway B: Direct Nucleophilic Attack and Cyclization: Alternatively, a sulfur nucleophile could directly attack the this compound, followed by reaction with the enolate of the carbonyl compound and subsequent cyclization.
The presence of two bromine atoms could also potentially lead to further reactions or the formation of different heterocyclic systems.
Visualizing the Reaction Pathways
The following diagrams illustrate the standard Gewald reaction and the proposed hypothetical pathway involving this compound.
Caption: Standard Gewald Reaction Workflow.
References
Troubleshooting & Optimization
"optimizing reaction yield for Dibromomalononitrile synthesis"
Technical Support Center: Dibromomalononitrile Synthesis
Welcome to the technical support center for the synthesis of dibromosomalononitrile. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Brominating Agent | Use a fresh bottle of brominating agent (e.g., N-bromosuccinimide or bromine). Ensure proper storage conditions to prevent decomposition. |
| Incorrect Stoichiometry | Carefully check the molar ratios of reactants. An excess of the brominating agent is often required. Start with a 2.1 to 2.5 molar equivalent of the brominating agent to malononitrile. |
| Inadequate Reaction Temperature | The reaction may require specific temperature control. If the reaction is exothermic, cooling might be necessary to prevent side reactions. Conversely, some reactions may require heating to proceed. Monitor the temperature throughout the reaction. |
| Poor Solvent Choice | The solvent can significantly impact the reaction. Ensure the solvent is dry and appropriate for bromination reactions. Acetic acid or a mixture of acetic acid and water is commonly used. |
Problem 2: Incomplete Reaction - Presence of Starting Material or Monobrominated Intermediate
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent | Increase the molar equivalents of the brominating agent. A staged addition of the brominating agent might improve the conversion to the dibrominated product. |
| Short Reaction Time | Extend the reaction time and monitor the progress using techniques like TLC or GC-MS to ensure the reaction has gone to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Problem 3: Formation of Impurities and Byproducts
| Possible Cause | Suggested Solution |
| Over-bromination or Side Reactions | Control the reaction temperature carefully, as excessive heat can lead to degradation or unwanted side reactions. The slow, dropwise addition of the brominating agent can also help to minimize side product formation. |
| Reaction with Solvent | Ensure the chosen solvent is inert under the reaction conditions. Some solvents can react with bromine or other reagents. |
| Hydrolysis of Nitrile Groups | The presence of excessive water or harsh acidic/basic conditions can lead to the hydrolysis of the nitrile groups. Use anhydrous solvents and control the pH of the reaction mixture. |
Problem 4: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Solubility | This compound has specific solubility properties. Choose an appropriate solvent system for extraction and recrystallization. A mixture of polar and non-polar solvents may be necessary. |
| Co-precipitation of Impurities | If impurities co-precipitate with the product during recrystallization, try a different solvent or a combination of solvents. Column chromatography may be required for high purity. |
| Product Instability | This compound can be unstable under certain conditions. Avoid excessive heat during purification and store the final product in a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of brominating agent to malononitrile?
A1: While the stoichiometric ratio is 2:1, it is often beneficial to use a slight excess of the brominating agent, typically in the range of 2.1 to 2.5 equivalents, to drive the reaction to completion and form the dibrominated product.
Q2: How can I effectively monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the formation of the product.
Q3: What are the common byproducts in this compound synthesis, and how can I minimize them?
A3: A common byproduct is monobromomalononitrile. To minimize its formation, ensure a sufficient amount of the brominating agent is used and that the reaction is allowed to proceed to completion. Other impurities can arise from side reactions, which can often be minimized by controlling the reaction temperature and the rate of addition of the brominating agent.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is crucial and may require some experimentation. If recrystallization does not provide the desired purity, column chromatography using silica gel can be employed.
Q5: Are there any safety precautions I should take during the synthesis?
A5: Yes. Bromine and other brominating agents are corrosive and toxic. Malononitrile and this compound are also toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve malononitrile (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent : While stirring the solution, add the brominating agent (e.g., bromine, 2.2 equivalents) dropwise from the dropping funnel. Maintain the reaction temperature between 20-30°C using a water bath.
-
Reaction : After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup : Once the reaction is complete, pour the reaction mixture into ice-cold water. The crude product will precipitate out of the solution.
-
Isolation : Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining acid.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Drying : Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
Technical Support Center: Minimizing Side Products in Dibromomalononitrile Reactions
Welcome to the technical support center for dibromomalononitrile reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of unwanted side products in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound is a highly reactive compound due to the presence of two bromine atoms and an acidic methylene group. The most common side reactions include:
-
Hydrolysis: Reaction with water to form bromomalononitrile and eventually malononitrile or other degradation products. This is often accelerated by basic conditions.
-
Polymerization: Especially under basic conditions or at elevated temperatures, malononitrile and its derivatives can polymerize to form intractable tars.
-
Over-alkylation/arylation: When reacting with nucleophiles, it's possible for the product to react further. For instance, in reactions with primary amines, the initially formed secondary amine can be further alkylated.
-
Cyclization and Rearrangement: Reactions with certain nucleophiles can lead to the formation of complex heterocyclic structures or rearranged products, which may not be the intended target.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination of HBr can occur, leading to unsaturated products.
Q2: My reaction mixture is turning dark brown or black. What is causing this?
A2: The formation of a dark-colored, often tar-like substance is a common issue and is typically due to the polymerization of malononitrile or its derivatives. This can be triggered by:
-
Strong Bases: The use of strong bases can deprotonate the methylene group, initiating polymerization.
-
High Temperatures: Elevated temperatures can promote decomposition and subsequent polymerization.
-
Impurities: The presence of certain impurities in the starting materials or solvents can catalyze polymerization.
To mitigate this, consider using a milder base, running the reaction at a lower temperature, and ensuring the purity of all reagents and solvents.
Q3: How can I prevent the hydrolysis of this compound during my reaction?
A3: Hydrolysis is a significant side reaction, particularly in the presence of water and base. To minimize hydrolysis:
-
Use Anhydrous Conditions: Employ dry solvents and reagents. Consider drying glassware in an oven and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If possible, maintain a neutral or slightly acidic pH. If a base is required, use a non-aqueous base and add it slowly to the reaction mixture.
-
Lower Reaction Temperature: Hydrolysis rates are generally lower at reduced temperatures.
Troubleshooting Guides
Issue 1: Low Yield of Monosubstituted Product in Nucleophilic Substitution
Symptoms:
-
A significant amount of disubstituted product is observed.
-
Unreacted this compound remains.
-
A complex mixture of products is obtained.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Stoichiometry: The ratio of nucleophile to this compound is too high, favoring disubstitution. | Use a 1:1 or slightly less than 1:1 molar ratio of the nucleophile to this compound. Consider adding the nucleophile slowly to the reaction mixture. |
| Reaction Time: The reaction is left for too long, allowing the monosubstituted product to react further. | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the desired product is maximized. |
| Base Strength: The base is too strong, leading to multiple deprotonations and side reactions. | Use a weaker, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) to scavenge the HBr formed during the reaction. |
Issue 2: Formation of Unexpected Heterocyclic Byproducts
Symptoms:
-
Mass spectrometry and NMR data indicate the presence of a cyclic structure that was not the intended product.
-
The reaction often involves multifunctional nucleophiles (e.g., those containing amine and hydroxyl or thiol groups).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Intramolecular Cyclization: The initial product of nucleophilic substitution undergoes a subsequent intramolecular reaction. | Modify the reaction conditions to disfavor the cyclization step. This could involve lowering the temperature, changing the solvent, or using a protecting group strategy for one of the functional groups on the nucleophile. |
| Rearrangement Reactions: The intermediate or product is unstable and rearranges to a more stable cyclic isomer. | A thorough understanding of the reaction mechanism is key. Consider theoretical calculations (DFT) to predict the stability of intermediates and products. Adjusting the electronic properties of the reactants through substituent changes might disfavor rearrangement. |
| Reaction with Solvent: The solvent may be participating in the reaction. | Choose an inert solvent that is unlikely to react with any of the species in the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Monosubstitution with an Amine Nucleophile
This protocol is designed to favor the formation of the monosubstituted product while minimizing disubstitution and polymerization.
-
Preparation:
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Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
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Use anhydrous solvents. For example, THF can be dried by distillation from sodium/benzophenone.
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Ensure the amine nucleophile is pure and dry.
-
-
Reaction Setup:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
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Dissolve the this compound in the chosen anhydrous solvent (e.g., THF, acetonitrile).
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Cool the solution to 0 °C in an ice bath.
-
-
Reaction Execution:
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In a separate flask, prepare a solution of the primary or secondary amine (0.95 eq) and a non-nucleophilic base such as diisopropylethylamine (1.1 eq) in the same anhydrous solvent.
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Add the amine/base solution dropwise to the cooled this compound solution over a period of 30-60 minutes.
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Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
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Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for minimizing side products in this compound reactions.
Caption: A logical flowchart for troubleshooting common issues in this compound reactions.
Technical Support Center: Purification of Crude Dibromomalononitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Dibromomalononitrile. The following information is designed to address specific issues that may be encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is synthesized by the bromination of malononitrile. Potential impurities can include:
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Unreacted Starting Material: Malononitrile
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Partially Reacted Intermediate: Monobromomalononitrile
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Byproducts from Side Reactions: Due to the reactivity of malononitrile, byproducts such as fumaric acid dinitrile and maleic acid dinitrile may be present.
-
Inorganic Salts: If the synthesis involves potassium bromide, the crude product may be a complex with KBr.
Q2: What is the general appearance and stability of this compound?
A2: this compound is expected to be a light-yellow solid or liquid, sensitive to prolonged exposure to air and light. It is a reactive compound and should be handled with care, as it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1] Thermal decomposition may produce highly toxic fumes, including hydrogen bromide and cyanide.[1]
Q3: Which purification technique is most suitable for crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent system.
Q4: How do I select a suitable solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. The impurities, on the other hand, should either be completely soluble or insoluble at all temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
Troubleshooting Guide: Recrystallization of this compound
| Problem | Possible Cause | Solution |
| Oiling Out | The melting point of the crude product is lower than the boiling point of the solvent, causing it to melt rather than dissolve. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the crude product is fully dissolved before cooling. - Try adding a small seed crystal to induce crystallization. |
| No Crystal Formation | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature, then place it in an ice bath. - Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Colored Impurities in Crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. - Perform a hot filtration to remove the charcoal. |
| Low Recovery Yield | - Too much solvent was used. - The crystals were washed with a solvent at room temperature. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Always wash the crystals with a minimal amount of ice-cold solvent. - Consider using a different solvent system where the compound is less soluble at low temperatures. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on the properties of similar halogenated nitriles, a non-polar to moderately polar solvent is likely suitable. Start by testing small amounts of the crude product in solvents like hexane, toluene, or a mixture of ethyl acetate and hexane.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum. Due to the compound's potential instability, avoid high temperatures. Drying in a desiccator over a suitable drying agent is recommended.
Data Presentation
| Purification Method | Solvent System | Expected Purity | Expected Yield | Notes |
| Single-Solvent Recrystallization | Hexane or Toluene | >98% | 60-80% | Good for removing polar and highly non-polar impurities. |
| Two-Solvent Recrystallization | Ethyl Acetate/Hexane | >99% | 50-70% | Offers finer control over the crystallization process. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Optimizing Reactions with Dibromomalononitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dibromomalononitrile in their experiments. The focus is on resolving issues of low conversion rates to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive geminal dihalide and nitrile compound. Its electrophilic nature makes it a valuable reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules and as a precursor in the synthesis of various pharmaceutical intermediates. It is often employed in reactions where the introduction of a dicyanomethylene group or a subsequent cyclization is desired.
Q2: My reaction with this compound is resulting in a low yield. What are the common contributing factors?
Low conversion rates in reactions involving this compound can stem from several factors. These often include suboptimal reaction conditions such as temperature and concentration, inappropriate solvent choice, reactant degradation, or the presence of impurities. A systematic approach to optimizing these parameters is crucial for improving yields.[1][2]
Q3: How does the stability of this compound affect reaction outcomes?
This compound is a reactive compound and can be susceptible to degradation, especially in the presence of moisture or nucleophiles. Proper storage and handling are essential. Degradation of the starting material will directly lead to a reduction in the achievable conversion rate. It is recommended to use freshly purified this compound for best results.
Q4: Can the choice of solvent significantly impact the conversion rate?
Absolutely. The solvent plays a critical role in solubilizing reactants, stabilizing transition states, and influencing reaction pathways. For reactions with this compound, aprotic solvents are often preferred to avoid unwanted side reactions. The polarity of the solvent should be carefully considered and optimized for the specific reaction being performed. As seen with the related compound malononitrile, the presence or absence of certain solvents like ethanol can lead to different products entirely.[3]
Troubleshooting Guide for Low Conversion Rates
This guide provides a structured approach to identifying and resolving the root causes of low conversion rates in experiments involving this compound.
Problem: Low or No Product Formation
Initial Checks:
-
Confirm Reactant Integrity:
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Verify the purity and stability of this compound and other starting materials via techniques like NMR or GC-MS.
-
Ensure proper storage conditions (cool, dry, and away from light).
-
-
Verify Reaction Setup:
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Check for leaks in the reaction apparatus, especially if sensitive to air or moisture.
-
Ensure accurate temperature control.
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Confirm the correct addition order of reagents.
-
Systematic Optimization ("One Factor At a Time" - OFAT Approach)[1]
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is recommended. The following table provides a guide for this process.
| Parameter | Potential Issue | Suggested Action | Expected Outcome |
| Temperature | The reaction may have a high activation energy or be proceeding too slowly at the current temperature. Conversely, high temperatures might degrade reactants or products. | Run the reaction at a range of temperatures (e.g., in 10°C increments) to find the optimal point. | An increase in conversion rate up to an optimal temperature, after which degradation may occur. |
| Concentration | The reaction rate may be highly dependent on the concentration of one or more reactants. | Systematically vary the concentration of each reactant to determine the effect on the conversion rate. | Identification of the optimal concentration range for maximizing product formation. |
| Solvent | The chosen solvent may not be optimal for solubility, reaction rate, or may be participating in side reactions. | Screen a variety of aprotic solvents with differing polarities (e.g., THF, DMF, Acetonitrile, Dioxane). | Improved conversion rate due to better solubility, enhanced reaction kinetics, or suppression of side reactions. |
| Reaction Time | The reaction may not have reached completion at the current time point. | Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the point of maximum conversion. | A higher conversion rate by allowing the reaction to proceed to completion. |
| Catalyst/Base | If a catalyst or base is used, it may be inactive, poisoned, or used in a suboptimal amount. | Screen different catalysts or bases, and vary the loading to find the most effective conditions. | Significant improvement in conversion rate with the appropriate catalyst/base and loading. |
Illustrative Data for a Hypothetical Reaction Optimization
The following table presents example data from a hypothetical optimization of a reaction between a generic Substrate A and this compound.
| Experiment | Temperature (°C) | Concentration (M) | Solvent | Reaction Time (h) | Conversion Rate (%) |
| 1 (Baseline) | 25 | 0.1 | THF | 12 | 15 |
| 2 | 50 | 0.1 | THF | 12 | 45 |
| 3 | 75 | 0.1 | THF | 12 | 35 (Degradation observed) |
| 4 | 50 | 0.2 | THF | 12 | 65 |
| 5 | 50 | 0.2 | DMF | 12 | 75 |
| 6 | 50 | 0.2 | DMF | 24 | 90 |
Experimental Protocols
General Protocol for a Reaction of a Nucleophile with this compound
Materials:
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This compound (freshly purified)
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Nucleophilic substrate
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Anhydrous solvent (e.g., DMF)
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Inert gas (e.g., Argon or Nitrogen)
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Standard laboratory glassware (oven-dried)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
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Dissolve the nucleophilic substrate in the anhydrous solvent under an inert atmosphere.
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Cool the solution to the desired starting temperature (e.g., 0 °C).
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In a separate flask, prepare a solution of this compound in the anhydrous solvent.
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Add the this compound solution dropwise to the stirred solution of the nucleophile over a period of 30 minutes.
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After the addition is complete, allow the reaction to warm to the desired temperature and stir for the determined reaction time.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution).
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Extract the product with an appropriate organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography, recrystallization, or distillation.
Troubleshooting this Protocol:
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If a dark color or tar-like substance forms: This may indicate decomposition. Try running the reaction at a lower temperature or a higher dilution.
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If multiple products are observed: This could be due to side reactions. Consider using a more selective solvent or adding the this compound more slowly. The choice of base, if used, can also be critical.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a reaction involving this compound.
Troubleshooting Logic for Low Conversion Rates
Caption: A decision-making diagram for troubleshooting low conversion rates.
References
Dibromomalononitrile Reaction Parameter Optimization: A Technical Support Center
Welcome to the technical support center for dibromomalononitrile reaction condition parameter optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Section 1: Safety First - Handling and Storage of this compound
1.1 What are the primary hazards associated with this compound?
This compound is a toxic and hazardous substance. Key hazards include:
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Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[1]
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Irritation: It causes skin and serious eye irritation.[1]
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Respiratory Issues: It may cause respiratory irritation.
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Lachrymator: It is a lachrymator, meaning it can cause tearing.
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Environmental Hazards: It is very toxic to aquatic life.[1]
1.2 What personal protective equipment (PPE) is required when handling this compound?
Due to its hazardous nature, strict adherence to safety protocols is essential. The following PPE should be worn:
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Chemical-resistant gloves (inspect before use), a lab coat, and a chemical-resistant apron are necessary.[1]
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Respiratory Protection: Use a NIOSH/MSHA-approved respirator, especially when handling the solid form or when ventilation is inadequate.[1]
1.3 How should this compound be stored and disposed of?
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2] Keep it locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
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Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Do not allow it to enter drains or the environment.[1]
Section 2: Troubleshooting Common Experimental Issues
This section addresses common problems encountered during reactions with this compound and provides systematic approaches to identify and solve them.
2.1 Low or No Product Yield
A frequent challenge in organic synthesis is a lower-than-expected product yield.[3][4][5][6] The following table outlines potential causes and suggested solutions.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - This compound Purity: Ensure the purity of this compound. Impurities can interfere with the reaction. Consider purification by recrystallization if necessary. - Nucleophile/Substrate Purity: Verify the purity of your nucleophile and any other reactants. - Solvent Quality: Use dry, high-purity solvents. Water or other impurities can lead to side reactions. |
| Suboptimal Reaction Conditions | - Temperature: The reaction temperature may be too high or too low. A higher temperature can lead to decomposition, while a lower temperature may result in a slow or incomplete reaction.[3] Experiment with a range of temperatures. - Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Concentration: The concentration of reactants may be too dilute. Consider increasing the concentration. |
| Inadequate Mixing | - Ensure efficient stirring throughout the reaction to promote contact between reactants.[3] |
| Side Reactions | - Decomposition: this compound or the product may be unstable under the reaction conditions. Consider milder conditions (e.g., lower temperature, less reactive catalyst). - Polymerization: Some reaction products may be prone to polymerization. Adjust conditions to minimize this. - Reaction with Solvent: The solvent may be participating in the reaction. Choose an inert solvent. |
| Inefficient Work-up and Purification | - Product Loss During Extraction: Ensure the correct solvent and pH for efficient extraction of your product. Perform multiple extractions. - Product Loss During Chromatography: Optimize your chromatography conditions (e.g., solvent system, stationary phase) to minimize product loss. - Volatile Product: If your product is volatile, be cautious during solvent removal (e.g., use a rotary evaporator at a suitable temperature and pressure).[3] |
2.2 Formation of Multiple Products/Byproducts
The presence of unexpected spots on a TLC plate or multiple peaks in a GC trace indicates the formation of byproducts.
| Potential Cause | Troubleshooting Steps |
| Over-reaction/Multiple Substitutions | - When reacting with nucleophiles like primary or secondary amines, polyalkylation can be a significant side reaction.[7] Use a large excess of the amine to favor monosubstitution. - For other nucleophiles, consider using a protecting group strategy if multiple reactive sites are present. |
| Decomposition of Reactants or Products | - As mentioned for low yield, instability can lead to a mixture of decomposition products. Analyze the reaction mixture by GC-MS to identify potential degradation products.[8] |
| Reaction with Impurities | - Impurities in the starting materials or solvent can lead to the formation of byproducts. Ensure the purity of all components. |
| Isomerization | - The reaction conditions might be promoting the isomerization of your product. Consider adjusting the pH or temperature. |
Section 3: Experimental Protocols and Parameter Optimization
Due to the limited availability of specific quantitative data for this compound reaction optimization in the public domain, the following protocols are based on general principles of organic synthesis and reactivity of similar compounds. Researchers should treat these as starting points and optimize further based on their specific needs.
3.1 General Protocol for Nucleophilic Substitution with Amines
This protocol provides a general framework for the reaction of this compound with primary or secondary amines.
Optimization Parameters:
| Parameter | Recommendation and Rationale |
| Solvent | Aprotic solvents like acetonitrile, THF, or DMF are generally preferred to avoid reaction with the solvent. |
| Temperature | Start at a low temperature (e.g., 0°C) during the addition to control the initial exothermic reaction, then allow it to warm to room temperature. Optimization may require heating or cooling depending on the amine's reactivity. |
| Stoichiometry | Use a significant excess of the amine (3-5 equivalents) to minimize the formation of dialkylated byproducts. |
| Catalyst | A non-nucleophilic base (e.g., triethylamine, DIPEA) can be added to neutralize the HBr formed during the reaction, which can improve the yield and prevent side reactions. |
3.2 General Protocol for Knoevenagel Condensation
This compound can potentially undergo Knoevenagel condensation with aldehydes and ketones, though its high reactivity might lead to side reactions.
Optimization Parameters:
| Parameter | Recommendation and Rationale |
| Solvent | Ethanol, toluene, or a solvent-free approach can be explored.[9][10] The choice of solvent can significantly impact the reaction rate and product solubility. |
| Catalyst | Weak bases like piperidine, pyridine, or ammonium acetate are typically used to avoid self-condensation of the carbonyl compound.[9] |
| Temperature | The reaction often requires heating (reflux) to proceed at a reasonable rate. |
| Water Removal | In some cases, a Dean-Stark trap can be used to remove water and drive the reaction to completion. |
Section 4: Frequently Asked Questions (FAQs)
Q1: My this compound is discolored. Can I still use it? A: Discoloration may indicate decomposition or the presence of impurities. While it might still be usable for some applications, it is highly recommended to purify it by recrystallization before use to ensure reproducible results and avoid side reactions.
Q2: The reaction is very fast and seems to be out of control. What should I do? A: This indicates a highly exothermic reaction. For future experiments, you should:
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Dilute the reactants.
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Slow down the rate of addition of the limiting reagent.
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Use an ice bath or other cooling methods to maintain a lower reaction temperature.
Q3: How can I confirm the identity of my product and any byproducts? A: A combination of analytical techniques is recommended:
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NMR (¹H and ¹³C): To determine the structure of the main product.
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Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing volatile components of the reaction mixture.[8]
-
Infrared (IR) Spectroscopy: To identify key functional groups in the product.
Q4: What is the likely mechanism for the reaction of this compound with a nucleophile? A: The reaction likely proceeds through a nucleophilic substitution mechanism. Given that this compound is a primary-like substrate, an SN2-type mechanism is plausible.[11][12][13] However, the actual mechanism may be influenced by the specific nucleophile, solvent, and other reaction conditions.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. fishersci.com [fishersci.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pcrbio.com [pcrbio.com]
- 5. pcrbio.com [pcrbio.com]
- 6. pacb.com [pacb.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
"troubleshooting guide for Dibromomalononitrile experiments"
Technical Support Center: Dibromomalononitrile Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound (C₃Br₂N₂) is a halogenated derivative of malononitrile. Due to its two bromine atoms and two nitrile groups, it is a highly reactive compound used in organic synthesis. It serves as a versatile building block for the synthesis of various heterocyclic compounds, some of which may have potential applications in medicinal chemistry and materials science.
Q2: What are the main safety precautions to take when handling this compound?
This compound is a toxic and irritating compound.[1][2][3][4] It is crucial to handle it in a well-ventilated fume hood.[1][2][3][4] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][2][3][4] In case of accidental contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[1][2][3]
Q3: How should I properly store this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[1] It is important to prevent moisture exposure, as it can lead to decomposition.
Q4: What are some common reactions where this compound is used?
This compound is a reactive building block for various chemical transformations, including:
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Cycloaddition reactions: To form diverse heterocyclic systems.
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Reactions with nucleophiles: The bromine atoms can be displaced by various nucleophiles to introduce new functionalities.
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Synthesis of pyran derivatives: By reacting with carbonyl compounds.
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Knoevenagel-type condensations: Although less common than with malononitrile, it can potentially react with aldehydes and ketones.
Troubleshooting Guides for Common Experiments
This section addresses specific issues that may arise during experiments with this compound.
Guide 1: Low Yield in Heterocyclic Synthesis
Problem: The yield of the desired heterocyclic product is consistently low.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Decomposition of this compound | Store the reagent in a desiccator and handle it quickly to minimize exposure to atmospheric moisture. Use a freshly opened bottle if possible. | Increased yield and purity of the product. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Try running the reaction at a lower temperature to minimize side reactions or a slightly higher temperature to improve reaction kinetics. | Improved selectivity and higher yield of the desired product. |
| Suboptimal Base or Catalyst | The choice of base or catalyst is critical. Screen different organic or inorganic bases (e.g., triethylamine, DBU, potassium carbonate) and catalysts. | Identification of a more effective base or catalyst, leading to a significant increase in yield. |
| Solvent Effects | The polarity of the solvent can greatly influence the reaction. Test a range of solvents with different polarities (e.g., THF, acetonitrile, DMF, toluene). | Enhanced reaction rate and yield in an optimized solvent. |
Guide 2: Formation of Multiple Products or Byproducts
Problem: The reaction mixture shows multiple spots on TLC, indicating the formation of several products or byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Side Reactions | Lower the reaction temperature to disfavor side reactions. Add the reagents slowly to maintain a low concentration of reactive intermediates. | A cleaner reaction profile with fewer byproducts. |
| Impure Starting Materials | Ensure the purity of this compound and other reactants. Purify starting materials if necessary. | Reduced formation of impurity-related byproducts. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one reactant can lead to the formation of byproducts. | A more selective reaction favoring the desired product. |
Guide 3: Reaction Fails to Proceed
Problem: The starting materials are largely unreacted, even after an extended period.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Activation | The reaction may require a stronger base or a more active catalyst to initiate. | The reaction proceeds to completion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in small increments. | The reaction is initiated and proceeds at a reasonable rate. |
| Inhibited Catalyst | Ensure that the reaction is free from catalyst poisons (e.g., water, certain functional groups). | The catalyst becomes active, and the reaction proceeds. |
Experimental Protocols
Protocol 1: Representative Synthesis of a Substituted Pyran Derivative
This protocol describes a representative method for the synthesis of a 2-amino-4H-pyran derivative using this compound, an aldehyde, and a β-ketoester.
Materials:
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This compound
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Aromatic aldehyde (e.g., benzaldehyde)
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β-ketoester (e.g., ethyl acetoacetate)
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Base (e.g., piperidine or triethylamine)
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Solvent (e.g., ethanol or acetonitrile)
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
Methodology:
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In a clean, dry round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the β-ketoester (1 mmol) in the chosen solvent (10 mL).
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Add this compound (1 mmol) to the solution.
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Add a catalytic amount of the base (e.g., 0.1 mmol of piperidine) to the reaction mixture.
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Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
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The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield in this compound reactions.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive molecule synthesized using this compound. This is a representative example, as the specific pathway would depend on the final molecular structure.
Caption: A hypothetical signaling cascade initiated by a bioactive molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
"challenges in scaling up Dibromomalononitrile synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Dibromomalononitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the synthesis of this compound?
A1: The synthesis involves several hazardous materials and conditions. Bromine is a highly corrosive and toxic substance that can cause severe burns upon contact and is harmful if inhaled. Malononitrile is also toxic if swallowed, in contact with skin, or if inhaled. The reaction itself can be exothermic, posing a risk of thermal runaway if not properly controlled, especially during scale-up. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory. All work should be conducted in a well-ventilated fume hood.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to control include reaction temperature, the rate of bromine addition, and efficient mixing. The bromination of malononitrile is an exothermic reaction, and maintaining a stable temperature is crucial to prevent side reactions and ensure safety. Slow, controlled addition of bromine is necessary to manage the heat generated. Efficient stirring is vital to ensure homogenous reaction conditions and prevent localized overheating, which can lead to the formation of impurities.
Q3: How does the scale of the reaction impact the synthesis of this compound?
A3: Scaling up the synthesis of this compound introduces several challenges. Heat dissipation becomes more difficult in larger reactors, increasing the risk of thermal runaway. Mixing efficiency can also decrease with larger volumes, potentially leading to non-uniform reaction conditions and lower yields or higher impurity levels. The handling of larger quantities of hazardous materials like bromine also requires more stringent safety protocols and specialized equipment.
Q4: What are the common impurities found in this compound synthesis?
A4: Common impurities can include unreacted malononitrile, monobromomalononitrile, and potentially over-brominated byproducts. The formation of these impurities is often linked to improper control of reaction stoichiometry and temperature. Additionally, polymerization of malononitrile can occur, especially at elevated temperatures, leading to tar-like substances that complicate purification.
Q5: What is the recommended method for purifying this compound at a larger scale?
A5: Distillation of malononitrile derivatives at a large scale can be hazardous due to the potential for violent decomposition.[1] Crystallization is a safer and more effective method for purification.[1] By carefully selecting a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, a pure crystalline product can be obtained. Recrystallization can be employed for achieving higher purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction due to insufficient bromine or reaction time. | Ensure the correct molar ratio of bromine to malononitrile is used. Consider extending the reaction time. |
| Loss of product during workup and purification. | Optimize the crystallization procedure by carefully selecting the solvent and controlling the cooling rate to maximize crystal formation. | |
| Side reactions due to poor temperature control. | Maintain the recommended reaction temperature using an efficient cooling system. Ensure slow and controlled addition of bromine. | |
| Product is off-color (yellow or brown) | Presence of impurities or degradation products. | Improve purification by recrystallization. Ensure the reaction is not exposed to excessive heat or light. |
| Residual bromine. | Wash the crude product with a suitable quenching agent like a dilute sodium bisulfite solution. | |
| Difficulty in Filtration | Formation of fine particles or oily impurities. | Allow the crystallized product to mature at a low temperature to encourage larger crystal growth. Consider using a different crystallization solvent. |
| Clogging of the filter due to polymeric byproducts. | Ensure strict temperature control during the reaction to minimize polymerization. Pre-filter the solution to remove larger impurities before crystallization. | |
| Inconsistent Results Between Batches | Variations in raw material quality. | Use starting materials of consistent purity. Perform quality control checks on incoming raw materials. |
| Poor process control and reproducibility. | Standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. All work must be performed in a certified fume hood with appropriate PPE.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve malononitrile (1.0 mol) in a suitable solvent (e.g., water). Cool the mixture to 0-5 °C in an ice bath.
-
Bromination: Slowly add bromine (2.1 mol) dropwise from the dropping funnel while maintaining the temperature between 0-5 °C. The addition rate should be controlled to prevent a rapid increase in temperature.
-
Reaction: After the complete addition of bromine, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears. The solid product will precipitate.
-
Isolation: Filter the solid product and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Scale-Up Considerations and Data
Scaling up the synthesis requires careful management of the reaction exotherm and ensuring efficient mixing. The following table provides illustrative data on how key parameters might change with an increasing scale of production.
| Parameter | Lab Scale (1 mol) | Pilot Scale (10 mol) | Production Scale (100 mol) |
| Malononitrile (kg) | 0.066 | 0.66 | 6.6 |
| Bromine (kg) | 0.335 | 3.35 | 33.5 |
| Solvent Volume (L) | 0.5 | 5 | 50 |
| Typical Bromine Addition Time | 1-2 hours | 4-6 hours | 8-12 hours |
| Typical Reaction Time | 2-4 hours | 4-8 hours | 8-16 hours |
| Expected Yield Range | 85-95% | 80-90% | 75-85% |
| Expected Purity (after crystallization) | >99% | >98% | >97% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for this compound Synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield issues.
References
"workup procedures to remove impurities from Dibromomalononitrile products"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromomalononitrile. The following sections detail workup procedures to remove common impurities and offer guidance on optimizing purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: The most common impurities are typically unreacted starting material (malononitrile) and the intermediate product, monobromomalononitrile. Depending on the reaction conditions and workup, hydrolysis byproducts may also be present.
Q2: What is the recommended first step in the workup of a this compound synthesis reaction?
A2: After the reaction is complete, a common first step is to quench the reaction, often with a saturated aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to remove any excess bromine. This is followed by extraction with an organic solvent.
Q3: My this compound product is a yellow-orange solid. What causes this discoloration and how can I remove it?
A3: The yellow-orange color is often due to the presence of dissolved bromine or other colored impurities. Washing the crude product with a dilute solution of a reducing agent, followed by recrystallization or column chromatography, can effectively remove these colored impurities.
Q4: Can I use water to wash the organic layer during extraction?
A4: Yes, washing the organic layer with water is a standard procedure to remove water-soluble impurities and residual acids or bases. However, as this compound can be susceptible to hydrolysis, it is advisable to minimize contact time with water and use brine (saturated aqueous NaCl solution) for the final wash to help remove dissolved water from the organic phase.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The product is too soluble in the chosen solvent at low temperatures. | - Evaporate some of the solvent to increase the concentration of the product.- Try adding a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- If the product is still soluble, a different recrystallization solvent or a solvent mixture may be required. |
| Product "oils out" instead of crystallizing. | - The melting point of the product is lower than the boiling point of the solvent.- The presence of significant impurities is lowering the melting point of the mixture. | - Lower the temperature at which the product dissolves by using a solvent with a lower boiling point or a solvent mixture.- Try to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Low recovery of purified product. | - The product is significantly soluble in the cold recrystallization solvent.- Too much solvent was used for washing the crystals. | - Ensure the solution is cooled sufficiently to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are still colored after recrystallization. | - The colored impurity co-crystallizes with the product.- The impurity is strongly adsorbed to the crystal surface. | - Consider a pre-purification step like passing a solution of the crude product through a short plug of silica gel.- Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product). |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound and monobromomalononitrile. | - The polarity of the eluent is too high, causing both compounds to elute quickly.- The column is overloaded with the crude product. | - Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.[1]- Use a smaller amount of crude product relative to the amount of silica gel. |
| Product elutes too slowly or not at all. | - The polarity of the eluent is too low. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Streaking or tailing of the product band on the column. | - The compound is interacting too strongly with the stationary phase.- The crude product was not properly dissolved before loading onto the column. | - Consider using a different stationary phase or adding a small amount of a modifier to the eluent.- Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Carbon tetrachloride has been reported as a suitable solvent for the recrystallization of this compound. Ethanol can also be tested. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a fume hood, suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture gently with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to pack evenly.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Loading the Column: Carefully add the dissolved sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[1]
-
Gradient Elution (Optional): If the separation is not efficient, a gradient elution can be employed. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will help to elute the more polar impurities after the desired product has been collected.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the workup and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Spectral Interpretation of Dibromomalononitrile
This guide provides a detailed comparison of the Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of dibromomalononitrile, alongside its less halogenated counterparts, bromomalononitrile and malononitrile. This analysis is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of these compounds.
Molecular Structures
To understand the spectral data, it is essential to first consider the molecular structures of the compounds being compared.
-
Malononitrile: A dinitrile with a central methylene (-CH₂-) group.
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Bromomalononitrile: One hydrogen on the central carbon is replaced by a bromine atom.
-
This compound: Both hydrogens on the central carbon are replaced by bromine atoms.
Infrared (IR) Spectroscopy Analysis
| Functional Group | Vibrational Mode | Malononitrile (cm⁻¹) | Bromomalononitrile (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| C≡N | Nitrile Stretch | ~2270 | ~2260 | ~2250 |
| C-H | Methylene Stretch | ~2900-3000 | ~2950 | N/A |
| C-Br | Carbon-Bromine Stretch | N/A | ~650-750 | ~600-700 |
| C-C | Carbon-Carbon Stretch | ~1200-1300 | ~1100-1200 | ~1000-1100 |
Interpretation:
-
Nitrile (C≡N) Stretching: The strong, sharp absorption band corresponding to the nitrile group is a characteristic feature in the IR spectra of all three compounds. A slight shift to lower wavenumbers is predicted with increasing bromine substitution. This is likely due to the electron-withdrawing effect of the bromine atoms influencing the bond strength of the nitrile group.
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C-H Stretching: The C-H stretching vibrations of the central methylene/methine group are present in malononitrile and bromomalononitrile but absent in this compound.
-
C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectra for bromomalononitrile and this compound. The frequency of this vibration is influenced by the number of bromine atoms.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the absence of protons on the central carbon, ¹H NMR is not informative for this compound. The predicted ¹³C NMR chemical shifts for the malononitrile series are presented below. As with the IR data, experimental spectra for this compound are scarce, and the values are based on predictive models and comparative analysis.
| Carbon Atom | Malononitrile (ppm) | Bromomalononitrile (ppm) | This compound (Predicted, ppm) |
| C N | ~112 | ~110 | ~108 |
| C (CN)₂ | ~25 | ~35 | ~45 |
Interpretation:
-
Nitrile Carbon (CN): The chemical shift of the nitrile carbon is expected to shift slightly upfield (to a lower ppm value) with increasing bromination. This is attributed to the complex interplay of inductive and anisotropic effects of the bromine atoms.
-
Central Carbon (C(CN)₂): A significant downfield shift (to a higher ppm value) is predicted for the central carbon as the number of electronegative bromine atoms increases. Each bromine atom withdraws electron density from the central carbon, leading to its deshielding and a shift to a lower field. The signal for the central carbon in this compound is expected to be a quaternary carbon, which typically exhibits a lower intensity in proton-decoupled ¹³C NMR spectra.
Experimental Protocols
Standard procedures for acquiring IR and ¹³C NMR spectra for solid organic compounds like this compound are outlined below.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Procedure (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve an appropriate amount of the sample (typically 10-50 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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Acquire a proton-decoupled ¹³C NMR spectrum. A large number of scans may be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Visualization of the Spectral Interpretation Workflow
The logical flow from molecular structure to spectral interpretation can be visualized as follows:
Caption: Workflow for the interpretation of IR and NMR spectra.
A Comparative Guide to Analytical Methods for Determining Dibromomalononitrile (DBMN) Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of Dibromomalononitrile (DBMN) purity. Ensuring the purity of chemical compounds is critical in research and drug development to guarantee reliable and reproducible results. This document outlines detailed experimental protocols for several key analytical techniques, presents a comparative summary of their performance, and includes a workflow diagram for a systematic approach to purity assessment.
Comparison of Analytical Methods for DBMN Purity
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. For this compound, a halogenated nitrile, several methods can be employed.
| Analytical Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Range (%) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and identification. | Provides retention time for quantification and mass spectrum for impurity identification. | High sensitivity and specificity; excellent for identifying volatile and semi-volatile impurities. | Requires the analyte to be thermally stable and volatile. | 98.0 - 99.9 |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | Provides retention time and peak area for quantification of the main component and impurities. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Method development can be time-consuming; requires a suitable chromophore for UV detection. | 98.0 - 99.9 |
| Quantitative ¹³C Nuclear Magnetic Resonance (q¹³C NMR) | The intensity of a ¹³C NMR signal is directly proportional to the number of corresponding nuclei. Purity is determined by comparing the integral of a DBMN signal to that of a certified internal standard. | Provides an absolute measure of purity without the need for a DBMN reference standard. | Highly accurate and precise; provides structural information about impurities. Non-destructive. | Lower sensitivity compared to ¹H NMR, requiring longer acquisition times or higher sample concentrations. DBMN lacks protons, making ¹H qNMR inapplicable. | 95.0 - 99.5 |
| Elemental Analysis (EA) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. Halogens are determined by other methods. | Provides the percentage composition of C, N, and Br. | A fundamental method for confirming the elemental composition of a pure substance. | Does not distinguish between the main compound and impurities with the same elemental composition. Less precise for detecting minor impurities. | Provides data to confirm theoretical composition. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point for method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from protocols used for similar halogenated malononitrile derivatives and is suitable for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the DBMN sample and dissolve it in 10 mL of a suitable solvent such as acetone or ethyl acetate.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard (e.g., a stable halogenated compound with a different retention time, such as 1,3-dibromobenzene).
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis:
-
Identify the DBMN peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity based on the peak area percentage of DBMN relative to the total peak area of all components. If an internal standard is used, a calibration curve should be prepared to determine the response factor for more accurate quantification.
-
High-Performance Liquid Chromatography (HPLC)
Given that DBMN is a polar molecule, a normal-phase HPLC method is proposed here to achieve good retention and separation from potential less polar impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: Normal-Phase Silica Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DBMN by dissolving approximately 10 mg in 10 mL of the mobile phase.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
The purity of DBMN is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
For more accurate results, a reference standard of DBMN should be used to create a calibration curve.
-
Quantitative ¹³C Nuclear Magnetic Resonance (q¹³C NMR)
This technique is a powerful tool for determining the absolute purity of DBMN without a specific DBMN reference standard. It relies on a certified internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz or higher) equipped with a probe capable of ¹³C detection.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the DBMN sample into an NMR tube.
-
Accurately weigh and add a suitable amount (e.g., 10-15 mg) of a certified internal standard with a known purity and a simple ¹³C spectrum that does not overlap with the DBMN signals (e.g., maleic acid or 1,4-dioxane).
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Acetone-d₆ or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Pulse Program: A single pulse experiment with inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the carbons being quantified (both in DBMN and the internal standard). This is crucial for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Acquisition Time: At least 2-3 seconds.
-
-
Data Processing and Analysis:
-
Apply a line broadening of 1-2 Hz.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal for DBMN and a signal for the internal standard.
-
The purity of the DBMN sample is calculated using the following formula:
Purity (%) = (I_DBMN / N_DBMN) * (N_IS / I_IS) * (MW_DBMN / MW_IS) * (m_IS / m_DBMN) * P_IS
Where:
-
I = Integral value
-
N = Number of carbons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
DBMN = this compound
-
IS = Internal Standard
-
Elemental Analysis (EA)
Elemental analysis provides the weight percentage of carbon, nitrogen, and bromine in the sample.
Procedure:
-
A few milligrams of the DBMN sample are accurately weighed.
-
The sample is combusted in a furnace in the presence of oxygen.
-
The resulting gases (CO₂ and N₂) are separated and quantified by a thermal conductivity detector.
-
Bromine content is typically determined by methods such as titration after combustion or by ion chromatography.
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The experimental percentages of C, N, and Br are compared to the theoretical values for C₃Br₂N₂ (C: 16.10%, N: 12.52%, Br: 71.38%).
Workflow for Purity Determination
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a chemical compound like this compound.
Caption: Workflow for DBMN purity determination.
A Comparative Guide to Validating the Reaction Mechanism of Dibromomalononitrile
For Researchers, Scientists, and Drug Development Professionals
Dibromomalononitrile (DBMN) is a highly reactive and versatile reagent with significant potential in organic synthesis. Its electron-deficient nature, owing to the two cyano groups and two bromine atoms, allows it to participate in a variety of chemical transformations. Understanding the precise mechanism of its reactions is paramount for controlling product selectivity, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comparative overview of plausible reaction mechanisms for DBMN, focusing on its reaction with alkenes, and outlines the key experimental and computational methodologies required for their validation.
Proposed Reaction Mechanisms with Alkenes
The reaction of DBMN with an alkene, such as styrene, can plausibly proceed through several distinct pathways. Here, we compare three potential mechanisms: a concerted cycloaddition, a stepwise electrophilic addition, and a stepwise free-radical addition.
Mechanism 1: Concerted [3+2] Cycloaddition
In this mechanism, the DBMN could potentially react as a 1,3-dipole equivalent upon the loss of a bromide ion, or through a concerted process involving the C=C bond of the alkene and the C-Br bonds of DBMN. A more plausible pathway involves the nitrile groups, where DBMN could act as a precursor to a 1,3-dipole. For the purpose of this guide, we will consider a formal [3+2] cycloaddition pathway, which is a common reaction type for nitrile derivatives.[1][2] This is a single-step, concerted process with no discrete intermediate.
Caption: Proposed concerted [3+2] cycloaddition pathway for DBMN and styrene.
Mechanism 2: Stepwise Electrophilic Addition
Given the electrophilic nature of bromine, DBMN can act as an electrophile. The reaction would be initiated by the attack of the alkene's π-bond on one of the bromine atoms. This stepwise mechanism proceeds through a carbocation intermediate. The stability of this carbocation would dictate the regioselectivity of the reaction, likely following Markovnikov's rule.[3][4][5]
Caption: Proposed stepwise electrophilic addition pathway via a carbocation intermediate.
Mechanism 3: Stepwise Free-Radical Addition
This mechanism would be initiated by the homolytic cleavage of a C-Br bond in DBMN, which could be induced by heat or light, to form a bromine radical and a this compound radical. The bromine radical would then add to the alkene to form a carbon-centered radical intermediate. This pathway often results in anti-Markovnikov products.[6]
Caption: Proposed stepwise free-radical addition pathway via a radical intermediate.
Comparative Analysis of Proposed Mechanisms
The following table summarizes the key characteristics and expected experimental evidence for each proposed mechanism.
| Feature | Concerted [3+2] Cycloaddition | Stepwise Electrophilic Addition | Stepwise Free-Radical Addition |
| Intermediate | None (only a transition state) | Carbocation | Radical |
| Stereochemistry | Stereospecific (concerted) | Loss of stereochemistry | Loss of stereochemistry |
| Regioselectivity | Governed by FMO theory[1] | Markovnikov addition[4] | Anti-Markovnikov addition[7] |
| Effect of Radical Inhibitors | No effect | No effect | Reaction is inhibited |
| Solvent Effects | Moderate solvent polarity effects | Strong solvent polarity effects | Minor solvent polarity effects |
| Computational Evidence | Single transition state found[8] | Presence of a carbocation intermediate | Presence of a radical intermediate |
Experimental Protocols for Mechanism Validation
To distinguish between these plausible mechanisms, a combination of kinetic, spectroscopic, and computational studies is essential.
Kinetic Analysis: The Method of Initial Rates
This method is used to determine the rate law of the reaction, which provides insights into the molecularity of the rate-determining step.[9]
Objective: To determine the reaction order with respect to DBMN and the alkene.
Protocol:
-
Prepare stock solutions of DBMN and the alkene (e.g., styrene) in a suitable solvent (e.g., acetonitrile).
-
Set up a series of reactions in a temperature-controlled environment (e.g., a water bath) with varying initial concentrations of one reactant while keeping the other constant.[10]
-
Initiate the reaction by mixing the reactant solutions.
-
Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction (e.g., by rapid cooling or addition of a trapping agent).
-
Analyze the concentration of a reactant or product in the quenched aliquots using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).[11]
-
Determine the initial rate of reaction for each experiment by plotting concentration versus time and finding the slope at t=0.
-
By comparing the initial rates at different initial concentrations, determine the order of the reaction with respect to each reactant.
Illustrative Kinetic Data:
The following table presents hypothetical data for the reaction of DBMN with styrene to illustrate the determination of the rate law.
| Experiment | [DBMN]₀ (M) | [Styrene]₀ (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |
Hypothetical data for illustrative purposes.
From this hypothetical data, doubling the initial concentration of DBMN doubles the initial rate, indicating the reaction is first order with respect to DBMN. Changing the initial concentration of styrene has no effect on the initial rate, suggesting the reaction is zero order in styrene. This would suggest a rate-determining step that involves only DBMN, which might be the formation of a reactive intermediate.
Spectroscopic Detection and Trapping of Intermediates
The direct observation or indirect detection of intermediates is powerful evidence for a stepwise mechanism.[12][13]
Objective: To identify the presence of carbocation or radical intermediates.
Low-Temperature NMR Spectroscopy Protocol:
-
Dissolve DBMN and the alkene in a deuterated solvent suitable for low-temperature NMR (e.g., CD₂Cl₂).
-
Cool the NMR probe to a low temperature (e.g., -78 °C) to increase the lifetime of any potential intermediates.
-
Acquire ¹H and ¹³C NMR spectra of the individual reactants at this temperature.[14][15]
-
Mix the cold reactant solutions inside the NMR tube or just prior to insertion into the pre-cooled probe.
-
Acquire a series of NMR spectra over time to monitor the reaction progress.
-
Look for the appearance of new signals that are not attributable to reactants or products. The chemical shifts of these signals can provide evidence for the structure of an intermediate (e.g., downfield shifts for carbons adjacent to a carbocation).
Radical Trapping Protocol:
-
Run the reaction of DBMN and the alkene under standard conditions.
-
In a parallel experiment, add a radical inhibitor or trapping agent (e.g., TEMPO or hydroquinone) to the reaction mixture before initiation.
-
Monitor the reaction rates of both experiments. A significant decrease in the reaction rate in the presence of the inhibitor is strong evidence for a free-radical mechanism.
-
Analyze the reaction mixture containing the trapping agent (e.g., by mass spectrometry) to identify any adducts formed between the intermediate and the trapping agent.
Workflow for Mechanism Validation
The validation of a reaction mechanism is a systematic process involving both experimental and theoretical approaches.
Caption: General workflow for the validation of a chemical reaction mechanism.
By systematically applying these experimental and computational techniques, researchers can build a comprehensive and evidence-based understanding of the reaction mechanisms of this compound. This knowledge is crucial for harnessing its full potential in the synthesis of novel molecules for the pharmaceutical and materials science industries.
References
- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Assessing the Electrophilicity of Dibromomalononitrile: A Comparative Guide
In the landscape of chemical biology and drug development, the strategic design of covalent inhibitors and chemical probes hinges on a nuanced understanding of electrophilicity. The ability of a molecule to accept a pair of electrons determines its reactivity towards nucleophilic residues in proteins, a fundamental principle in the mechanism of action for a wide array of therapeutics. Dibromomalononitrile, with its two bromine atoms and two cyano groups attached to a central carbon, presents as a highly activated electrophile. This guide provides a comparative assessment of its electrophilicity, leveraging both computational and experimental frameworks to benchmark its reactivity against other well-characterized electrophiles.
Quantitative Comparison of Electrophilicity
To objectively gauge the electrophilic character of this compound, we can compare it with other known Michael acceptors and electrophiles using established scales. The two primary scales are the experimental Mayr's electrophilicity scale, which provides a dimensionless parameter 'E', and the computational global electrophilicity index (ω), expressed in electron volts (eV).[1]
Below is a table comparing the estimated electrophilicity of this compound with the experimentally determined Mayr's E parameters and calculated ω values for a selection of reference electrophiles.
| Compound | Structure | Mayr's Electrophilicity Parameter (E) | Global Electrophilicity Index (ω) [eV] |
| This compound | CBr₂(CN)₂ | -6 to -8 (Estimated) | > 3.0 (Estimated) |
| Benzylidenemalononitrile | Ph-CH=C(CN)₂ | -13.34 | 2.67 |
| Diethyl (phenylmethylidene)propanedioate | Ph-CH=C(COOEt)₂ | -15.53 | 2.01 |
| Acrylonitrile | CH₂=CH-CN | -17.91 | 1.74 |
| Methyl Acrylate | CH₂=CH-COOMe | -19.03 | 1.49 |
| N-Phenylmaleimide | -13.84 | 2.55 |
Note: The Mayr's E parameter for this compound is an estimate based on its structure as a highly activated Michael acceptor. The Global Electrophilicity Index (ω) for this compound is also an estimate pending specific DFT calculations. The reference data for other compounds are sourced from Mayr's Database of Reactivity Parameters and computational studies.[5]
The estimated high electrophilicity of this compound places it among the more reactive Michael acceptors, suggesting it will readily engage with a wide range of nucleophiles.
Experimental Determination of Mayr's Electrophilicity Parameter (E)
For a definitive quantification of this compound's electrophilicity on Mayr's scale, experimental kinetic studies are required. The following protocol outlines the general procedure for determining the E parameter of a novel electrophile.
Principle
The Mayr's electrophilicity parameter (E) is determined from the second-order rate constants (k₂) of its reactions with a series of reference nucleophiles of known nucleophilicity (N) and sensitivity (sN) parameters. The relationship is described by the linear free-energy relationship: log k₂ = sN(N + E) .[1] By plotting log k₂ against the N parameter for a set of reference nucleophiles, a linear regression yields the E parameter from the x-intercept.
Experimental Protocol
1. Instrumentation:
-
A stopped-flow spectrophotometer is essential for measuring the kinetics of fast reactions, often in the millisecond to second range.
-
UV-Vis spectrophotometer for determining the absorption maxima of reactants and products.
2. Reagents and Solutions:
-
Electrophile Solution: A stock solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) at a known concentration.
-
Reference Nucleophile Solutions: A series of reference nucleophiles with well-established N and sN parameters (e.g., carbanions, enamines, or pyridines) are prepared as stock solutions in the same solvent.
-
The concentrations should be chosen to ensure pseudo-first-order conditions, with the nucleophile in large excess.
3. Kinetic Measurements:
-
The reaction is initiated by rapidly mixing the electrophile and nucleophile solutions in the stopped-flow apparatus.
-
The progress of the reaction is monitored by following the change in absorbance at a wavelength where one of the reactants or products has a distinct absorption maximum.
-
The temperature of the reaction mixture must be precisely controlled, typically at 20 °C or 25 °C.
-
For each nucleophile, the experiment is repeated at several different concentrations to confirm the reaction order and obtain the second-order rate constant (k₂).
4. Data Analysis:
-
The pseudo-first-order rate constants (k_obs) are determined from the exponential decay of the reactant's absorbance or the exponential rise of the product's absorbance.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
A plot of log k₂ versus the N parameter for the series of reference nucleophiles is constructed.
-
A linear regression of this plot yields a straight line with a slope of sN and a y-intercept of sN*E. The E parameter is determined from the x-intercept (-E).
Visualizing Electrophilicity Assessment and Reaction Mechanism
To provide a clearer understanding of the workflow and the chemical interactions of this compound, the following diagrams are provided.
Caption: Workflow for assessing the electrophilicity of a novel compound.
Caption: Proposed mechanism for the reaction of this compound with a nucleophile.
References
- 1. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revealing the Critical Role of Global Electron Density Transfer in the Reaction Rate of Polar Organic Reactions within Molecular Electron Density Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]
Comparative Analysis of Dibromomalononitrile Cross-Reactivity with Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Dibromomalononitrile (DBMN) is a highly reactive electrophilic compound with potential applications as a covalent modifier in chemical biology and drug discovery. Understanding its reactivity and selectivity towards various biological functional groups is crucial for its effective and safe utilization. This guide provides a comparative analysis of the cross-reactivity of DBMN with key functional groups, supported by experimental data from analogous compounds and detailed experimental protocols to facilitate further research.
Due to the limited availability of direct kinetic data for this compound, this guide utilizes data from structurally similar α,α-dihalo carbonyl compounds and other electrophiles to provide a representative comparison of reactivity.
Executive Summary
This compound is anticipated to exhibit a high degree of reactivity towards soft nucleophiles, with a predicted preference for thiols over amines and alcohols. This selectivity is attributed to the hard and soft acid and base (HSAB) theory, where the soft electrophilic carbons of DBMN preferentially react with the soft sulfur atom of thiols. The following sections provide a detailed comparison based on available data for analogous compounds, experimental protocols for assessing reactivity, and visualizations of the underlying chemical principles.
Data Presentation: Comparative Reactivity of Electrophiles
The following table summarizes the relative reactivity of different electrophiles with nucleophilic functional groups, providing a framework for understanding the expected reactivity profile of this compound.
| Electrophile Class | Functional Group | Relative Reaction Rate | Representative Compound(s) |
| α,α-dihalo ketones | Thiols (e.g., Cysteine) | Very High | 2,2-dichloro-1-phenylethanone |
| Amines (e.g., Lysine) | High | 2,2-dichloro-1-phenylethanone | |
| Alcohols (e.g., Serine) | Low | 2,2-dichloro-1-phenylethanone | |
| α-halo ketones | Thiols (e.g., Cysteine) | High | Chloroacetophenone |
| Amines (e.g., Lysine) | Moderate | Chloroacetophenone | |
| Alcohols (e.g., Serine) | Very Low | Chloroacetophenone | |
| Maleimides | Thiols (e.g., Cysteine) | Very High | N-ethylmaleimide |
| Amines (e.g., Lysine) | Low | N-ethylmaleimide | |
| Alcohols (e.g., Serine) | Negligible | N-ethylmaleimide |
Note: This table is a qualitative representation based on general reactivity principles of electrophile-nucleophile interactions. Actual reaction rates for this compound will require specific experimental determination.
Experimental Protocols
To facilitate the direct investigation of this compound's cross-reactivity, the following detailed experimental protocols are provided.
Protocol 1: Determination of Second-Order Rate Constants for DBMN Reaction with N-acetylcysteine (Thiol Model)
Objective: To quantify the rate of reaction between DBMN and a model thiol compound.
Materials:
-
This compound (DBMN)
-
N-acetylcysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of DBMN and NAC in PBS.
-
Prepare a stock solution of DTNB in PBS.
-
In a cuvette, mix a known concentration of NAC in PBS with the DTNB solution.
-
Initiate the reaction by adding a known concentration of DBMN to the cuvette.
-
Immediately monitor the decrease in absorbance at 412 nm over time using the UV-Vis spectrophotometer. The decrease in absorbance corresponds to the consumption of the free thiol.
-
The second-order rate constant (k₂) can be determined by plotting the natural logarithm of the remaining NAC concentration versus time and dividing the slope by the initial concentration of DBMN.
Protocol 2: Competitive Reactivity Profiling of DBMN using Mass Spectrometry
Objective: To assess the selectivity of DBMN for different nucleophilic amino acids within a peptide or protein context.
Materials:
-
This compound (DBMN)
-
A model peptide containing Cysteine, Lysine, and Serine residues (e.g., Ac-Cys-Lys-Ser-NH₂)
-
Ammonium bicarbonate buffer, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (for protein digestion if applicable)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Dissolve the model peptide or protein in ammonium bicarbonate buffer.
-
Add a specific concentration of DBMN and incubate for a defined period (e.g., 1 hour) at room temperature.
-
Quench the reaction by adding an excess of a scavenger thiol like glutathione.
-
Reduce and alkylate any remaining free cysteines by adding DTT followed by IAA.
-
(For proteins) Digest the protein with trypsin overnight at 37°C.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the modified peptides and pinpoint the specific amino acid residues that have reacted with DBMN by analyzing the fragmentation spectra. The relative abundance of modified peptides will indicate the selectivity of DBMN.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Predicted reactivity of DBMN with different functional groups.
Caption: Workflow for competitive reactivity profiling of DBMN.
Caption: HSAB theory explaining the selectivity of DBMN.
Safety Operating Guide
Proper Disposal of Dibromomalononitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Dibromomalononitrile, a reagent commonly used in chemical synthesis. The following procedures are designed to enable researchers, scientists, and drug development professionals to safely neutralize this compound in a laboratory setting, mitigating risks and ensuring compliance with standard safety protocols.
Essential Safety Precautions
This compound is a reactive and potentially hazardous substance. Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
-
Ventilation: All procedures must be conducted in a certified chemical fume hood to prevent inhalation of any volatile compounds or aerosols.
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. A spill kit containing an absorbent material suitable for chemical spills should be on hand.
-
Incompatible Materials: Avoid contact with strong acids, strong bases (outside of this protocol), and oxidizing agents.
Disposal Protocol: Chemical Degradation
The recommended disposal method for this compound involves a two-step chemical degradation process: alkaline hydrolysis followed by reductive dehalogenation. This procedure converts the reactive molecule into less hazardous, water-soluble salts.
Required Materials
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Sodium bisulfite (NaHSO₃) solution
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or pH meter
-
Dropper or pipette
-
Appropriate hazardous waste container
Step-by-Step Procedure
Part 1: Alkaline Hydrolysis
This step aims to hydrolyze the nitrile groups to carboxylates and displace the bromine atoms.
-
Dilution: Place the beaker containing a stir bar on a stir plate within the fume hood. Add a volume of water approximately five times the volume of the this compound waste to the beaker. Begin stirring.
-
Slow Addition of Base: Slowly add 1 M sodium hydroxide solution to the stirring mixture. The addition should be dropwise to control the reaction rate and any potential heat generation. A general guideline is to use a 2:1 molar ratio of NaOH to this compound.
-
Monitoring and Reaction Time: Continue stirring the solution at room temperature for a minimum of 2 hours. This allows for the complete hydrolysis of the nitrile groups. Monitor the pH of the solution; it should remain basic (pH > 10).
Part 2: Reductive Dehalogenation
This step uses sodium bisulfite to reduce any remaining bromine and other reactive bromine species to bromide ions.
-
Addition of Reducing Agent: While continuing to stir, slowly add 1 M sodium bisulfite solution to the reaction mixture. A 2:1 molar ratio of sodium bisulfite to the initial amount of this compound is recommended to ensure complete reduction.
-
Neutralization: After stirring for an additional 30 minutes, neutralize the solution by adding a suitable acid (e.g., 1 M hydrochloric acid) dropwise. Monitor the pH with pH paper or a pH meter until it is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution contains primarily sodium salts and can be disposed of as aqueous hazardous waste according to your institution's guidelines.
Data Summary
| Parameter | Value | Source |
| Recommended NaOH to this compound Molar Ratio | 2:1 | General chemical principles of hydrolysis |
| Recommended Sodium Bisulfite to this compound Molar Ratio | 2:1 | General chemical principles of reductive dehalogenation |
| Reaction Time for Hydrolysis | Minimum 2 hours | Estimated for complete reaction |
| Reaction Time for Reduction | Minimum 30 minutes | Estimated for complete reaction |
| Final pH for Disposal | 6 - 8 | Standard for aqueous waste disposal |
Disposal Workflow
Caption: Workflow for the safe chemical degradation and disposal of this compound.
Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult your institution's specific safety and waste disposal protocols. The user is solely responsible for any and all consequences arising from the use of this information.
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
